Epoxyquinomicin D
説明
This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.
from culture broth of Amycolatopsis sp.; structure in first source
Structure
2D Structure
3D Structure
特性
CAS番号 |
200496-86-2 |
|---|---|
分子式 |
C14H12ClNO6 |
分子量 |
325.70 g/mol |
IUPAC名 |
3-chloro-2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H12ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,11-12,17,19-20H,5H2,(H,16,21)/t11-,12+,14-/m0/s1 |
InChIキー |
CQWDZNQKJPNNJB-SCRDCRAPSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO |
同義語 |
epoxyquinomicin D |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Epoxyquinomicin D from Amycolatopsis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Epoxyquinomicin D, a novel antibiotic with anti-inflammatory properties, from the actinomycete genus Amycolatopsis. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this natural product.
Executive Summary
Epoxyquinomicins are a class of antibiotics discovered and isolated from the culture broth of Amycolatopsis sulphurea strain MK299-95F4.[1][2] This class includes Epoxyquinomicins A, B, C, and D. While exhibiting weak antimicrobial activity, these compounds, particularly this compound, have demonstrated significant anti-arthritic effects in vivo, suggesting a mode of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, the epoxyquinomicins feature a unique epoxy-cyclohexene-dione core.[3][4] this compound is characterized as a reduced derivative of Epoxyquinomicin A.[3][4] This guide will focus on the technical aspects of this compound's discovery and isolation, providing detailed methodologies for its production and purification, a summary of its physicochemical properties, and an exploration of its likely mechanism of action through the inhibition of the NF-κB signaling pathway.[3]
Discovery and Producing Organism
This compound was co-discovered with its analogues A, B, and C from the fermentation products of the actinomycete strain MK299-95F4.[1] This strain was isolated from a soil sample collected in Sendai City, Miyagi Prefecture, Japan, and was identified as belonging to the species Amycolatopsis sulphurea.[5] The genus Amycolatopsis is a well-known producer of various bioactive secondary metabolites, including several clinically important antibiotics.[6][7]
Experimental Protocols
The following sections detail the methodologies for the fermentation of Amycolatopsis sulphurea MK299-95F4, and the subsequent extraction and purification of this compound.
Fermentation of Amycolatopsis sulphurea MK299-95F4
The production of this compound is achieved through submerged fermentation of Amycolatopsis sulphurea MK299-95F4 under aerobic conditions. While the original publications do not specify the exact medium composition, a representative protocol based on common media for Amycolatopsis species is provided below.
3.1.1 Seed Culture Preparation
-
A loopful of a mature culture of Amycolatopsis sulphurea MK299-95F4 from a Yeast Malt Agar (YMA) slant is used to inoculate a 100 mL flask containing 20 mL of a seed medium.
-
Seed Medium Composition (per liter):
-
Glucose: 10 g
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Adjust pH to 7.2 before sterilization.
-
-
The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
3.1.2 Production Fermentation
-
The seed culture (5% v/v) is transferred to a production fermenter.
-
Production Medium (Representative, per liter):
-
Soluble Starch: 20 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 2 g
-
KBr: 0.1 g
-
FeSO₄·7H₂O: 0.01 g
-
-
The fermentation is carried out at a temperature of 28°C for 72 to 120 hours.[8] The pH is maintained between 6.5 and 7.5.[8] Aeration and agitation are provided to ensure sufficient dissolved oxygen levels.
Extraction and Purification of this compound
The following is a representative multi-step protocol for the isolation and purification of this compound from the fermentation broth.
-
Broth Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase is separated and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield the final product.
Data Presentation
This section summarizes the quantitative data related to the physicochemical and spectroscopic properties of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂NO₆Cl |
| Molecular Weight | 325.70 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol, acetone, ethyl acetate. Slightly soluble in chloroform. Insoluble in n-hexane. |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques, including NMR and mass spectrometry.
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| Position | δ (ppm) |
| 3 | 7.05 (s) |
| 5 | 3.65 (d, 2.0) |
| 6 | 3.80 (d, 2.0) |
| 7 | 3.75 (dd, 12.5, 2.5) |
| 7' | 3.60 (dd, 12.5, 5.0) |
| 1' | - |
| 2' | 11.80 (s) |
| 3' | 7.90 (dd, 8.0, 1.5) |
| 4' | 7.00 (t, 8.0) |
| 5' | 7.55 (dd, 8.0, 1.5) |
| 6' | - |
| NH | 9.20 (s) |
| OH | - |
Table 2: ¹H and ¹³C NMR data for this compound. Note: Coupling constants (J) in Hz are in parentheses. Some assignments are inferred from the structure and data for related compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The expected m/z for the [M+H]⁺ ion would be approximately 326.0426.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) functional groups.
UV-Vis Spectroscopy: The UV-Vis spectrum in methanol would likely show absorption maxima characteristic of the substituted quinone chromophore.
Mandatory Visualizations
Experimental Workflow for Discovery and Isolation
Caption: Workflow for the discovery and isolation of this compound.
Proposed Signaling Pathway Inhibition
Epoxyquinomicin C, a closely related analogue, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[3] It is highly probable that this compound shares this mechanism of action. The following diagram illustrates the canonical NF-κB signaling pathway and the likely point of inhibition by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Biosynthesis and Future Directions
The biosynthetic pathway of the epoxyquinomicins has not yet been elucidated. Given their structure, it is likely that they are synthesized via a polyketide synthase (PKS) pathway. The epoxy group is likely installed by a monooxygenase. Further research involving genomic analysis of Amycolatopsis sulphurea MK299-95F4 and gene knockout studies would be required to delineate the precise biosynthetic route.
The unique structure of this compound and its potent anti-inflammatory activity, likely mediated through NF-κB inhibition, make it an interesting lead compound for the development of novel therapeutics for inflammatory diseases such as rheumatoid arthritis. Future research should focus on elucidating its precise molecular target, understanding its structure-activity relationships, and optimizing its pharmacological properties.
References
- 1. Epoxyquinol B, a naturally occurring pentaketide dimer, inhibits NF-kappaB signaling by crosslinking TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. germai.app [germai.app]
- 6. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amycolatopsis - Wikipedia [en.wikipedia.org]
- 8. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Epoxyquinomicin D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin D is a naturally occurring antibiotic belonging to the epoxyquinone class of compounds. Isolated from the fermentation broth of Amycolatopsis sp. MK299-95F4, it is a member of the epoxyquinomicin family, which also includes epoxyquinomicins A, B, and C[1][2][3]. Structurally, this compound is the reduced derivative of Epoxyquinomicin A[3][4]. This technical guide provides an in-depth overview of the physico-chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities and potential mechanisms of action.
Physico-Chemical Properties
The fundamental physico-chemical characteristics of this compound are summarized in the table below, providing a quantitative snapshot of its key properties.
| Property | Value | Reference |
| Molecular Formula | C14H12NO6Cl | [3] |
| Molecular Weight | 325.70 g/mol | Calculated from molecular formula |
| Appearance | Acidic nature | [3] |
| Melting Point | 163-168 °C (decomposition) | [3] |
| Solubility | Soluble in methanol, acetone, and ethyl acetate; slightly soluble in chloroform; insoluble in n-hexane. | [3] |
| Specific Rotation | [α]D^25 +142° (c 1.0, methanol) | [5] |
Spectral Data
The structural elucidation of this compound has been supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for an amide carbonyl group at 1640–1670 cm⁻¹ and a hydroxyl group at 3430–3450 cm⁻¹[3].
UV-Visible Spectroscopy: The UV spectrum of this compound is similar to that of Epoxyquinomicin C[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD are detailed in the table below[3].
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 70.4 | 4.49 (m) |
| 2 | 134.5 | - |
| 3 | 143.1 | 7.23 (s) |
| 4 | 200.1 | - |
| 5 | 61.8 | - |
| 6 | 64.6 | 3.24 (d, 2.5) |
| 7 | 62.1 | 3.70 (d, 12.5), 3.80 (d, 12.5) |
| 1' | 117.9 | - |
| 2' | 155.6 | - |
| 3' | 120.1 | 7.63 (d, 8.0) |
| 4' | 129.5 | 7.00 (dd, 8.0, 8.0) |
| 5' | 125.5 | 7.39 (d, 8.0) |
| 6' | 123.0 | - |
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by the actinomycete strain Amycolatopsis sp. MK299-95F4. The following protocol outlines the general steps for its fermentation, isolation, and purification[1][2][3].
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Epoxyquinomicin D in Actinobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicins are a class of natural products isolated from the actinobacterium Amycolatopsis sp. MK299-95F4, a strain related to Amycolatopsis sulphurea.[1][2] This family of compounds, which includes Epoxyquinomicins A, B, C, and D, has garnered interest for its potential therapeutic applications. While the chemical structures have been elucidated, the precise biosynthetic pathway leading to these complex molecules, particularly Epoxyquinomicin D, has not been fully detailed in published literature.
This technical guide presents a comprehensive, scientifically-grounded hypothetical model for the biosynthesis of this compound. The proposed pathway is based on the known chemistry of the epoxyquinomicins, established principles of natural product biosynthesis in actinobacteria, and analogous enzymatic reactions reported for similar compounds. This document is intended to serve as a foundational resource for researchers aiming to elucidate, and potentially engineer, the biosynthesis of these promising molecules.
Physicochemical Properties and Structures of Epoxyquinomicins
The epoxyquinomicin family consists of four main congeners with distinct structural features. This compound is the C1-reduced derivative of Epoxyquinomicin A, while Epoxyquinomicin C is the C1-reduced derivative of Epoxyquinomicin B. This relationship strongly suggests a common biosynthetic origin with late-stage tailoring steps.
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Structural Features | Reference |
| Epoxyquinomicin A | C₁₄H₁₀ClNO₆ | 323.69 | Yellow Powder | Chlorinated benzoyl group, epoxy-p-benzoquinone core | [2] |
| Epoxyquinomicin B | C₁₄H₁₁NO₆ | 289.24 | Yellow Powder | Dechlorinated benzoyl group, epoxy-p-benzoquinone core | [2] |
| Epoxyquinomicin C | C₁₄H₁₃NO₆ | 291.26 | Colorless Needles | Dechlorinated benzoyl group, reduced epoxy-hydroquinone core | [2] |
| This compound | C₁₄H₁₂ClNO₆ | 325.70 | Colorless Needles | Chlorinated benzoyl group, reduced epoxy-hydroquinone core | [2] |
Hypothetical Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS)-like machinery, followed by a series of enzymatic modifications. The pathway can be conceptually divided into the formation of two key precursors, their assembly, and subsequent tailoring reactions.
Formation of the Polyketide Core
The epoxy-cyclohexene-dione core of the epoxyquinomicins is likely biosynthesized by a Type II polyketide synthase.[3] This machinery would iteratively condense malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to form a linear polyketide chain. This chain would then undergo a series of cyclization and aromatization reactions to yield a hydroquinone intermediate.
Formation of the 3-Chloro-2-hydroxybenzoic Acid Moiety
The 3-chloro-2-hydroxybenzoic acid portion is likely derived from chorismic acid, a key intermediate in the shikimate pathway. A series of enzymatic modifications, including amination, chlorination, and hydroxylation, would convert chorismate into the final benzoyl precursor. This precursor is then likely activated as a CoA-thioester for subsequent incorporation.
Assembly and Tailoring Steps
The activated 3-chloro-2-hydroxybenzoic acid is proposed to be attached to the hydroquinone core via an amide bond, a reaction likely catalyzed by an NRPS-like enzyme or a dedicated amide synthetase. Following this assembly, a series of tailoring reactions are necessary to arrive at the final structure of this compound.
-
Oxidation to Quinone: The hydroquinone intermediate is oxidized to the corresponding p-benzoquinone. This is a common step in the biosynthesis of quinone-containing natural products.
-
Epoxidation: A key step is the formation of the epoxide ring. This is likely catalyzed by a flavin-dependent monooxygenase or a P450 monooxygenase, which are known to perform such transformations in other biosynthetic pathways.[4]
-
Reduction: The final step in the formation of this compound is the reduction of the C1-carbonyl of the quinone ring to a hydroxyl group, yielding the hydroquinone form. This reduction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR).
The overall hypothetical pathway is depicted in the following diagram:
Proposed Biosynthetic Gene Cluster (BGC) for this compound
Based on the hypothetical pathway, the biosynthetic gene cluster (BGC) for epoxyquinomicins would be expected to contain genes encoding the following functions:
-
Type II Polyketide Synthase (PKS): A set of genes encoding the minimal PKS (ketosynthase α and β subunits, and an acyl carrier protein) and associated cyclases/aromatases.
-
Shikimate Pathway and Modification Enzymes: Genes for the biosynthesis of the 3-chloro-2-hydroxybenzoic acid precursor, including aminotransferases, a halogenase, and hydroxylases.
-
NRPS-like Machinery: An adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain for the activation and attachment of the benzoyl moiety.
-
Tailoring Enzymes: Genes encoding an oxidase/dehydrogenase for quinone formation, a monooxygenase (likely FAD-dependent or a P450) for epoxidation, and a reductase for the final reduction step.
-
Regulatory and Transport Genes: Genes encoding transcriptional regulators and transporter proteins for export of the final product.
A hypothetical organization of this BGC is presented below.
Quantitative Data
As the biosynthesis of this compound has not been biochemically characterized, no quantitative data is currently available. The following table provides a template for the types of data that would be valuable to collect through future research to fully understand this pathway.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |
| Proposed PKS | Acetyl-CoA, Malonyl-CoA | Polyketide Intermediate | - | - | - | - |
| Proposed Halogenase | Benzoyl Precursor | Chlorinated Precursor | - | - | - | - |
| Proposed NRPS-like Enzyme | Benzoyl-CoA, Hydroquinone | Amide-linked Intermediate | - | - | - | - |
| Proposed Monooxygenase | Quinone Intermediate | Epoxyquinomicin A | - | - | - | - |
| Proposed Reductase | Epoxyquinomicin A | This compound | - | - | - | - |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of genomic, genetic, and biochemical approaches. Below are detailed methodologies for key experiments.
Identification of the Putative BGC via Genome Mining
This protocol outlines the use of bioinformatics tools to identify the putative epoxyquinomicin BGC from the genome of Amycolatopsis sulphurea.
Methodology:
-
Obtain Genome Sequence: Download the genome sequence of Amycolatopsis sulphurea from a public database such as NCBI (e.g., Assembly ASM256404v1).[5]
-
BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or run the standalone version.
-
Analysis of antiSMASH Output:
-
Examine the predicted BGCs for the presence of a Type II PKS cluster.
-
Within or near this cluster, look for genes encoding the necessary tailoring enzymes: a halogenase, an NRPS-like module, a monooxygenase, and a reductase.
-
Compare the predicted chemical structure from antiSMASH with the structure of epoxyquinomicin.
-
-
Homology Analysis: Perform BLASTp analysis of the proteins encoded within the candidate BGC to identify homologs with known functions that align with the proposed biosynthetic steps.
References
- 1. Characterization of a new tailoring domain in polyketide biogenesis: the amine transferase domain of MycA in the mycosubtilin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic origins of the epoxyquinone skeleton in epoxyquinols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amycolatopsis sulphurea genome assembly ASM256404v1 - NCBI - NLM [ncbi.nlm.nih.gov]
Epoxyquinomicin D: A Deep Dive into its Mechanism of Action in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway playing a central role in orchestrating the inflammatory cascade. Epoxyquinomicin D, a member of the epoxyquinomicin class of natural products, has demonstrated potent anti-arthritic effects in preclinical models, suggesting a distinct mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. This technical guide synthesizes the available evidence to elucidate the core mechanism of action of this compound in rheumatoid arthritis, with a focus on its inhibitory effects on the NF-κB signaling pathway. While much of the detailed mechanistic work has been conducted on its close analog, dehydroxymethylepoxyquinomicin (DHMEQ), the findings provide a strong inferential basis for understanding the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which this compound is believed to exert its anti-arthritic effects is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of RA synovial tissue.
The NF-κB Signaling Cascade in Rheumatoid Arthritis
In RA, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are abundant in the synovial fluid and tissue. These cytokines bind to their respective receptors on synovial fibroblasts, macrophages, and other immune cells, triggering a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8), chemokines, adhesion molecules, and matrix metalloproteinases (MMPs), which collectively contribute to the synovial inflammation and joint destruction characteristic of RA.
This compound's Postulated Role in NF-κB Inhibition
Based on studies of the closely related compound DHMEQ, a derivative of Epoxyquinomicin C, it is proposed that this compound inhibits the NF-κB pathway by preventing the nuclear translocation of the active NF-κB complex[2]. This is a distinct mechanism from many other NF-κB inhibitors that target the upstream IKK activity. By blocking the final step of NF-κB activation, this compound can effectively shut down the transcription of numerous pro-inflammatory genes.
Downstream Effects of NF-κB Inhibition by this compound
The inhibition of NF-κB activation by this compound leads to several key downstream effects that contribute to its anti-arthritic properties.
Reduction of Pro-inflammatory Cytokine Production
By blocking NF-κB, this compound is expected to suppress the production of key pro-inflammatory cytokines that perpetuate the inflammatory cycle in RA. These include:
-
Interleukin-6 (IL-6): A pleiotropic cytokine that plays a critical role in synovial inflammation, systemic inflammatory responses, and the differentiation of pathogenic T helper 17 (Th17) cells.
-
Interleukin-8 (IL-8): A potent chemokine that recruits neutrophils to the site of inflammation, contributing to tissue damage.
-
Tumor Necrosis Factor-alpha (TNF-α): Although an upstream activator of NF-κB, its production is also regulated by NF-κB in a positive feedback loop.
Inhibition of Osteoclastogenesis and Bone Erosion
A devastating consequence of RA is the progressive destruction of bone and cartilage. Osteoclasts, the primary bone-resorbing cells, are excessively activated in the RA synovium. The differentiation and activation of osteoclasts are critically dependent on the NF-κB pathway. Studies on DHMEQ have shown that it suppresses osteoclastogenesis by downregulating the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, without significantly affecting the expression of upstream signaling molecules like RANKL. This suggests that this compound likely protects against bone erosion in RA by directly inhibiting the differentiation of osteoclast precursors.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the key findings from preclinical studies on Epoxyquinomicins and the related compound DHMEQ.
| Compound | Assay/Model | Endpoint | Dosage/Concentration | Result | Reference |
| This compound | Collagen-Induced Arthritis (Mouse) | Arthritis Score | 2-4 mg/kg | Potent inhibitory effect | [1][3] |
| Epoxyquinomicin C | Carrageenan-Induced Paw Edema (Rat) | Anti-inflammatory Effect | 1-30 mg/kg | No significant effect | [1][3] |
| Epoxyquinomicin C | Acetic Acid-Induced Writhing (Mouse) | Analgesic Effect | 1-30 mg/kg | No significant effect | [3] |
| DHMEQ | TNF-α-induced NF-κB activation (Jurkat cells) | NF-κB Inhibition | Not specified | Inhibition of activation | [4] |
| DHMEQ | Collagen-Induced Arthritis (Mouse) | Arthritis Amelioration | Not specified | Amelioration of arthritis | [4] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of NF-κB inhibitors like this compound in the context of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Male DBA/1J mice, 8-10 weeks old, are typically used as they are susceptible to CIA.
-
Immunization: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Prophylactic treatment with this compound (e.g., 1-4 mg/kg, administered intraperitoneally) or vehicle control is initiated before the onset of clinical signs of arthritis and continued daily.
-
Clinical Assessment: The severity of arthritis is monitored daily or every other day using a clinical scoring system (e.g., 0 = no swelling, 1 = swelling of one joint, 2 = swelling of more than one joint, 3 = severe swelling of the entire paw, 4 = ankylosis; maximum score of 16 per mouse).
-
Histopathological Analysis: At the end of the study, mice are euthanized, and their paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.
Western Blot Analysis for NF-κB Translocation
-
Cell Culture: Rheumatoid arthritis synovial fibroblasts (RASFs) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).
-
Cell Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercial cell fractionation kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65, a cytoplasmic marker (e.g., α-tubulin), and a nuclear marker (e.g., Lamin B1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated cells would indicate inhibition of translocation.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Nuclear extracts are prepared from RASFs treated as described for the Western blot analysis.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The DNA-protein complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled probe are detected. A decrease in the shifted band (representing the NF-κB-DNA complex) in extracts from this compound-treated cells would indicate inhibition of NF-κB DNA binding.
Conclusion
This compound represents a promising therapeutic candidate for rheumatoid arthritis with a mechanism of action centered on the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, it can potently suppress the expression of a wide range of pro-inflammatory genes that drive the pathogenesis of RA. This leads to a reduction in inflammatory cytokine production and the inhibition of osteoclastogenesis, thereby addressing both the inflammatory and destructive aspects of the disease. The distinct mode of action compared to NSAIDs suggests that this compound could offer a valuable alternative or complementary therapeutic strategy for the management of rheumatoid arthritis. Further research is warranted to fully elucidate the specific molecular interactions of this compound within the NF-κB pathway and to translate these promising preclinical findings into clinical applications.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Weak Antimicrobial Activity of Epoxyquinomicin D
For Immediate Release
[Shanghai, China] – This technical guide provides a comprehensive analysis of the antimicrobial properties of Epoxyquinomicin D, a member of the epoxyquinone class of natural products. Intended for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to clarify the nature of its weak antimicrobial action. While this compound has demonstrated noteworthy anti-inflammatory and anti-arthritic potential, its utility as an antimicrobial agent is limited. This guide presents the available quantitative data for its analogs, details relevant experimental protocols, and provides visualizations to illustrate the structure-activity relationships within the epoxyquinomicin family.
Executive Summary
This compound, isolated from Amycolatopsis sulphurea, has been consistently characterized as possessing "almost no antimicrobial activity"[1]. This stands in contrast to its analogs, Epoxyquinomicin A and B, which exhibit weak to moderate activity, particularly against Gram-positive bacteria. This guide collates the available data, outlines the standard methodologies for assessing such activity, and offers a logical framework for understanding the diminished antimicrobial efficacy of this compound.
Quantitative Antimicrobial Activity Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbial strains are not extensively reported in the available scientific literature, the activity of its closely related analogs provides critical context. The progressive decrease in activity from Epoxyquinomicin A and B to C and D suggests that specific structural moieties are crucial for antimicrobial action.
Table 1: Antimicrobial Activity of Epoxyquinomicin Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Epoxyquinomicin A | Micrococcus luteus IFO 3333 | 3.12 | [2] |
| Epoxyquinomicin A | Micrococcus luteus PCI 1001 | 6.25 | [2] |
| Epoxyquinomicin B | Micrococcus luteus IFO 3333 | 6.25 | [2] |
| Epoxyquinomicin B | Micrococcus luteus PCI 1001 | 3.12 | [2] |
| Epoxyquinomicin C | Various Bacteria | Almost No Activity | [1] |
| This compound | Various Bacteria | Almost No Activity | [1] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of compounds like this compound is typically performed using standardized methods such as agar dilution or broth microdilution. These methods are fundamental to establishing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Agar Dilution Method
This standard method involves the incorporation of the test compound into an agar-based growth medium.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared.
-
Incorporation into Agar: Each dilution is mixed with molten Mueller-Hinton agar at a ratio of 1:10 (e.g., 2 mL of compound dilution to 18 mL of agar) and poured into sterile petri dishes. A control plate containing only the solvent in agar is also prepared.
-
Inoculum Preparation: The test microorganisms are cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the test organism.
Broth Microdilution Method
This high-throughput method is performed in 96-well microtiter plates.
-
Preparation of Stock Solution and Serial Dilutions: As with the agar dilution method, a stock solution is prepared and serially diluted.
-
Plate Preparation: The serially diluted compound is dispensed into the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Growth controls (broth and inoculum) and sterility controls (broth only) are included.
Visualizing Methodologies and Logical Relationships
To further elucidate the processes and the structure-activity relationship, the following diagrams are provided.
References
Epoxyquinomicin D: A Technical Guide to its Potential as a Nuclear Factor-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappaB (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. Consequently, the NF-κB signaling pathway represents a key target for therapeutic intervention. This technical guide explores the potential of Epoxyquinomicin D, a member of the epoxyquinone class of natural products, as an inhibitor of the NF-κB pathway. While direct quantitative data on this compound is limited, this document consolidates available information on its biological activity, the well-characterized NF-κB inhibitory properties of its close analog, dehydroxymethylepoxyquinomicin (DHMEQ), and detailed experimental protocols for assessing NF-κB inhibition.
Introduction to this compound and the NF-κB Pathway
This compound belongs to a family of antibiotics isolated from Amycolatopsis species, which also includes Epoxyquinomicins A, B, and C.[1][2] These compounds have demonstrated potent anti-arthritic effects in animal models, suggesting a potential mechanism of action involving the modulation of inflammatory pathways.[2][3] Rheumatoid arthritis is a chronic inflammatory disease where NF-κB plays a pivotal role in the pathogenesis.[4][5]
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[6][7] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[8][9] This unmasks the nuclear localization signal (NLS) on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.[7][10]
Quantitative Data on NF-κB Inhibition
Direct quantitative data on the NF-κB inhibitory activity of this compound, such as IC50 values, are not extensively available in the current scientific literature. However, significant research has been conducted on dehydroxymethylepoxyquinomicin (DHMEQ), a synthetic analog of Epoxyquinomicin C.[11][12][13] Interestingly, it has been reported that Epoxyquinomicin C itself does not inhibit NF-κB, and the removal of a hydroxymethyl group to create DHMEQ was crucial for its inhibitory activity.[1][14] This may suggest that this compound's potential for NF-κB inhibition warrants further direct investigation.
The following table summarizes the available quantitative data for the anti-arthritic effects of this compound and the NF-κB inhibitory and cytotoxic effects of the related compound, DHMEQ.
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| This compound | Collagen-Induced Arthritis | DBA/1J Mice | Reduction in Arthritic Score | Effective at 2 and 4 mg/kg | [3] |
| DHMEQ | Growth Inhibition | Head and Neck Squamous Carcinoma Cells (YCU-H891, KB) | IC50 | ~20 µg/mL | [15] |
| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 2.5 µg/mL | 43% (25-84%) | [12] |
| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 5 µg/mL | 78% (53-93%) | [12] |
| DHMEQ | Colony Formation Inhibition | Glioblastoma Cells | % Reduction at 10 µg/mL | 94% (80-99%) | [12] |
Mechanism of Action
The precise mechanism by which this compound may inhibit the NF-κB pathway has not been elucidated. However, studies on DHMEQ provide a likely model. DHMEQ has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of IκBα.[16][17] This suggests that DHMEQ acts downstream of IκBα degradation, potentially by interfering with the nuclear import machinery of p65.[18] It is hypothesized that this compound, if it is an active NF-κB inhibitor, may operate through a similar mechanism.
Visualizing the NF-κB Signaling Pathway
Caption: Canonical NF-kB signaling pathway initiated by TNF-α.
Proposed Mechanism of this compound
Caption: Hypothesized mechanism of this compound on NF-kB nuclear translocation.
Detailed Experimental Protocols
To facilitate further research into the NF-κB inhibitory potential of this compound, this section provides detailed protocols for key in vitro assays.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) or other suitable cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
b. Compound Treatment and NF-κB Activation:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation by adding a stimulating agent, such as TNF-α (e.g., 10 ng/mL), to the cell culture medium.
-
Incubate the cells for an additional 6-8 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
a. Nuclear Extract Preparation:
-
Treat cells with this compound and stimulate with an NF-κB activator as described above.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a hypotonic/hypertonic buffer method.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).
b. Binding Reaction:
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
For competition assays, add an excess of unlabeled wild-type or mutant NF-κB probes to confirm the specificity of the binding.
c. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the effect of the compound on the upstream events of NF-κB activation.
a. Cell Treatment and Lysis:
-
Pre-treat cells with this compound and then stimulate with an NF-κB activator for a short duration (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
b. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating NF-kB inhibitors.
Conclusion and Future Directions
This compound presents an intriguing candidate for further investigation as an NF-κB inhibitor. Its demonstrated efficacy in a preclinical model of rheumatoid arthritis provides a strong rationale for exploring its direct effects on the NF-κB signaling pathway.[2][3] The lack of direct quantitative data highlights a significant knowledge gap that needs to be addressed through rigorous in vitro studies utilizing the assays detailed in this guide.
Future research should focus on:
-
Determining the IC50 of this compound for NF-κB inhibition in various cell-based reporter assays.
-
Elucidating the precise mechanism of action, including its effect on p65 nuclear translocation and potential interactions with components of the nuclear import machinery.
-
Conducting comparative studies with other Epoxyquinomicin analogs, including DHMEQ, to understand the structure-activity relationships.
-
Evaluating the selectivity of this compound for the NF-κB pathway over other signaling cascades.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory and potentially anti-cancer agent can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 10. Inhibition of Nuclear Transport of NF-ĸB p65 by the Salmonella Type III Secretion System Effector SpvD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Relationship Between Epoxyquinomicin C and D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyquinomicins are a class of antibiotics isolated from the fermentation broth of Amycolatopsis sp. This technical guide provides a detailed examination of the structural relationship between two members of this class, Epoxyquinomicin C and Epoxyquinomicin D. Both compounds share a novel epoxyquinone core structure and exhibit potential as anti-inflammatory and anti-rheumatic agents. This document outlines their structural distinctions, available physicochemical and spectroscopic data, and the experimental procedures for their production and isolation.
Introduction
Epoxyquinomicins C and D are naturally occurring antibiotics produced by the actinomycete strain MK299-95F4, which is closely related to Amycolatopsis sulphurea.[1][2] While exhibiting weak antimicrobial and cytotoxic activities, these compounds have garnered interest for their significant efficacy in in vivo models of collagen-induced arthritis, suggesting a potential therapeutic application in autoimmune disorders such as rheumatoid arthritis.[1][3] A comprehensive understanding of their structure is paramount for structure-activity relationship (SAR) studies and the development of synthetic analogs with improved pharmacological profiles.
Structural Elucidation and Core Relationship
The fundamental structural relationship between Epoxyquinomicin C and D lies in the substitution pattern of the benzoylamino moiety attached to the epoxy-cyclohexenone core. Spectroscopic studies have revealed that this compound is the 3-chloro derivative of Epoxyquinomicin C.[4][5]
Epoxyquinomicin C has the systematic IUPAC name: 2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide.[6]
This compound is structurally analogous, with the only difference being the presence of a chlorine atom at the C-11 position (meta-position) of the salicylic acid-derived side chain.
This direct structural relationship can be visualized as a simple chlorination reaction on the aromatic ring of the benzoylamino group.
Caption: Structural relationship between Epoxyquinomicin C and D.
Physicochemical and Spectroscopic Data
While the complete NMR spectral data from the primary literature is not fully accessible, the following tables summarize the available physicochemical properties and molecular formulas for Epoxyquinomicin C and D. This data is crucial for the identification and characterization of these compounds.
Table 1: Physicochemical Properties of Epoxyquinomicin C and D
| Property | Epoxyquinomicin C | This compound | Reference(s) |
| Molecular Formula | C₁₄H₁₃NO₆ | C₁₄H₁₂ClNO₆ | [5][6] |
| Molecular Weight | 291.26 g/mol | 325.71 g/mol | [5][6] |
| Appearance | Yellowish-brown powder | Yellowish-brown powder | [5] |
| Melting Point | Not Reported | 163-168 °C (decomposition) | [5] |
| Specific Rotation | Not Reported | [α]²⁵_D_ +142° (c 1.0, methanol) | [5] |
Table 2: Comparative NMR Data (Inferred from Literature)
A complete, side-by-side comparison of the ¹H and ¹³C NMR data is not available from the accessed resources. However, it is reported that the NMR spectra of Epoxyquinomicin C and D are very similar, with the primary differences expected in the aromatic region of the benzoylamino side chain due to the presence of the chlorine atom in this compound. The patent literature indicates that the ¹H-NMR and ¹³C-NMR spectra for both compounds are available in its figures, but these could not be directly retrieved.[5]
Experimental Protocols
Fermentation of Amycolatopsis sp. MK299-95F4
The production of Epoxyquinomicins C and D is achieved through the cultivation of Amycolatopsis sp. MK299-95F4. The general workflow for fermentation is as follows:
Caption: General workflow for the fermentation of Amycolatopsis sp.
A detailed fermentation protocol as described in the patent literature involves the following steps[5]:
-
Inoculation : A loopful of a slant culture of Amycolatopsis sp. MK299-95F4 is inoculated into a suitable seed medium.
-
Seed Culture : The seed culture is incubated at a controlled temperature (e.g., 28°C) for a period of 2-3 days with shaking.
-
Production Culture : The seed culture is then transferred to a larger volume of production medium.
-
Incubation : The production culture is incubated for an extended period (e.g., 4-7 days) under controlled conditions of temperature, pH, and aeration to allow for the biosynthesis of the epoxyquinomicins.
-
Harvesting : The culture broth is harvested for the extraction and purification of the target compounds.
Isolation and Purification of Epoxyquinomicin C and D
The isolation and purification of Epoxyquinomicin C and D from the culture broth is a multi-step process involving extraction and chromatography.
Caption: Workflow for the isolation and purification of Epoxyquinomicins.
A representative protocol for isolation and purification is as follows[5]:
-
Separation of Biomass : The harvested culture broth is centrifuged to separate the mycelium from the supernatant.
-
Extraction : The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
-
Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography : The crude extract is subjected to a series of chromatographic techniques. This may include:
-
Silica gel column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification : Fractions containing Epoxyquinomicin C and D are collected and further purified to yield the pure compounds.
Biosynthetic Considerations
The biosynthetic pathway for the epoxyquinomicins has not been fully elucidated. However, the core structure suggests a polyketide pathway is likely involved in the formation of the cyclohexenone ring. The epoxy group is likely introduced by an oxygenase-catalyzed reaction. The benzoylamino side chain is likely derived from salicylic acid or a related precursor and is attached to the core structure via an amide bond, a reaction often catalyzed by a non-ribosomal peptide synthetase (NRPS) machinery. The chlorination of this compound would be catalyzed by a halogenase enzyme.
Conclusion
Epoxyquinomicin C and D are closely related natural products with a shared structural core, distinguished by the presence of a chlorine atom on the benzoylamino side chain of this compound. This seemingly minor structural modification can have significant impacts on the biological activity and physicochemical properties of the molecules. The information provided in this guide serves as a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery who are interested in the further exploration and development of the epoxyquinomicin class of compounds. Further research to fully elucidate their biosynthetic pathway and to obtain complete spectroscopic data will be invaluable for future synthetic and medicinal chemistry efforts.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiomarinols D, E, F and G, new hybrid antimicrobial antibiotics produced by a marine bacterium; isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies with Epoxyquinomicin D
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and administration of Epoxyquinomicin D in in vivo mouse studies. The information is compiled from publicly available data and established methodologies for similar compounds.
Introduction
This compound is a member of the epoxyquinomicin class of antibiotics, which have demonstrated anti-inflammatory and anti-arthritic effects.[1][2][3] Preclinical studies in mouse models of collagen-induced arthritis have shown that prophylactic treatment with this compound at doses of 1-4 mg/kg can potently inhibit the development of the disease.[1][4] The mechanism of action is believed to involve the inhibition of NF-κB activation, a key signaling pathway in inflammatory responses.[5] Due to its likely hydrophobic nature, appropriate formulation is critical for achieving accurate and reproducible results in in vivo experiments.
Data Presentation
Table 1: Reported In Vivo Efficacy and Toxicity of Epoxyquinomicins in Mice
| Compound | Dose Range (Efficacy) | Administration Route (Efficacy) | Mouse Model (Efficacy) | Dose (Toxicity) | Administration Route (Toxicity) | Observed Toxicity | Reference |
| This compound | 1-4 mg/kg | Not specified, likely Intraperitoneal | Collagen-induced arthritis in DBA/1J mice | 100 mg/kg | Intraperitoneal | No mortality or toxicity symptoms observed | [1][6] |
| Epoxyquinomicin C | 1-30 mg/kg | Not specified, likely Intraperitoneal | Carrageenan-induced paw edema in rats, acetic acid-induced writhing in mice | 100 mg/kg | Intraperitoneal | No mortality or toxicity symptoms observed | [1][6] |
Table 2: Suggested Formulation Vehicles for Hydrophobic Compounds for Intraperitoneal Injection in Mice
| Vehicle Composition | Notes | Reference |
| 5-10% DMSO in saline or PBS | Common co-solvent. Keep DMSO concentration low to minimize toxicity. | [5][7][8] |
| 10% DMA + 20% PG + 40% PEG + 30% Saline | A multi-component vehicle for challenging compounds. | [7] |
| 10% DMA + 0.1% Tween 20 + 40% PEG + 20% EtOH + 30% Saline | Includes a surfactant to improve solubility. | [7] |
| Corn oil | Suitable for highly lipophilic compounds. | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol describes a general method for formulating this compound, which is presumed to be a hydrophobic compound based on its chemical structure.[9][10] The selection of the final vehicle should be optimized based on the specific batch of this compound and preliminary solubility tests.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles of appropriate gauge for mice[11]
Procedure:
-
Solubility Testing (Recommended):
-
Before preparing the bulk formulation, perform small-scale solubility tests with various vehicles to determine the optimal solvent system for your batch of this compound.
-
Test solubility in DMSO, PEG-400, and mixtures thereof.
-
Observe for any precipitation when the organic solvent is mixed with aqueous solutions (saline or PBS).
-
-
Preparation of a 1 mg/mL Stock Solution (Example):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex gently until a clear solution is obtained.
-
In a separate sterile tube, prepare the desired vehicle mixture. For example, a vehicle containing 10% DMSO and 40% PEG-400 in saline.
-
Slowly add the dissolved this compound in DMSO to the remaining vehicle components while vortexing to prevent precipitation.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Visually inspect the final formulation for any precipitates. If precipitation occurs, the formulation is not suitable for injection.
-
-
Final Formulation for Injection:
-
The final concentration of the formulation should be calculated based on the desired dose (e.g., 1-4 mg/kg) and the injection volume for the mice (typically 100-200 µL).
-
It is highly recommended to prepare the formulation fresh on the day of injection to ensure stability, as stability data for this compound in various formulations is not available.
-
Protocol 2: Intraperitoneal Administration in Mice
This protocol outlines the standard procedure for intraperitoneal (IP) injection in mice.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.[11]
-
-
Injection Site:
-
The preferred site for IP injection is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and other organs.[10]
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no body fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, inject the formulation smoothly.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the mouse to its cage and monitor according to the experimental protocol.
-
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Epoxyquinomicin D Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin D is a member of the epoxyquinone class of natural products.[1][2] Like other related compounds in its family, it is investigated for its potential biological activities, including anti-inflammatory and anti-arthritic effects.[3][4] Notably, derivatives of the related Epoxyquinomicin C have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][5] Proper preparation of stock solutions is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for preparing this compound stock solutions and general guidelines for its use in cell-based assays.
Physicochemical Data and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ClNO₅ | [6] |
| Molecular Weight | ~325.7 g/mol | [6] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO and ethanol | General laboratory practice for similar compounds[7][8][9] |
| Storage of Powder | -20°C, protected from light | General recommendation for antibiotics and light-sensitive compounds[10] |
| Storage of Stock Solution | -20°C or -80°C in aliquots, protected from light | General recommendation for antibiotics and light-sensitive compounds[10] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, 100%, sterile, molecular biology grade
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Sterile, filter pipette tips
-
Vortex mixer
-
Personal protective equipment (lab coat, gloves, safety glasses)
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.26 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile polypropylene tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock, if you weighed exactly 3.26 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation
To prepare a working solution, dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use.
Example Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Calculate the volume of stock solution needed: (10 mM) * V1 = (10 µM) * (1000 µL) V1 = (10,000 nM * 1000 µL) / 10,000,000 nM = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube before adding to your cell culture.
Note on Solvent Effects: DMSO can have cytotoxic effects on cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Proposed Signaling Pathway Inhibition
This compound and its analogs are known to inhibit the NF-κB signaling pathway.[1][2][11] The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of inhibition by this compound.
Caption: Inhibition of NF-κB nuclear translocation by this compound.
Concluding Remarks
This document provides a comprehensive guide for the preparation and handling of this compound stock solutions for use in cell culture. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should note that the optimal working concentration of this compound may vary depending on the cell type and the specific biological question being investigated. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for each experimental system.
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epoxyquinomicin D in a Mouse Arthritis Model
These application notes provide a detailed protocol for the administration of Epoxyquinomicin D in a collagen-induced arthritis (CIA) mouse model. The information is intended for researchers, scientists, and professionals in the field of drug development for inflammatory diseases.
Overview and Background
This compound is an antibiotic that has demonstrated potent inhibitory effects on type II collagen-induced arthritis in mice.[1][2][3] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its mode of action appears to be distinct, suggesting it may be a valuable compound for the treatment of rheumatoid arthritis.[1][2] This document outlines the protocol for evaluating the prophylactic efficacy of this compound in a well-established mouse model of arthritis.
Quantitative Data Summary
The prophylactic administration of this compound has been shown to reduce the severity of arthritis in a dose-dependent manner. The following table summarizes the reported effects on the arthritic score in a collagen-induced arthritis model.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Arthritic Score (Arbitrary Units) |
| Vehicle Control | - | i.p. | 8.5 |
| This compound | 2 | i.p. | 4.0 |
| This compound | 4 | i.p. | 2.5 |
Note: The arthritic scores are representative values based on graphical data presented in the cited literature and are intended for comparative purposes.[2] The route of administration is presumed to be intraperitoneal (i.p.) based on common practices in this research model.
Experimental Protocols
This section details the materials and methods for inducing arthritis in mice and the subsequent administration of this compound.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and relevant model for studying human rheumatoid arthritis as it shares many immunological and pathological features.[4][5]
-
Animals: Male DBA/1J mice, 7-8 weeks of age, are recommended as they are highly susceptible to CIA.[2][4]
-
Reagents:
-
Bovine or Chick Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
-
Induction Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen in CFA. The final concentration of collagen should be 1 mg/mL.
-
Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[4]
-
-
Booster Immunization (Day 21):
-
-
Monitoring:
This compound Administration Protocol
This protocol is designed for the prophylactic evaluation of this compound.
-
Materials:
-
This compound
-
Sterile vehicle solution (e.g., saline, PBS with a small amount of DMSO if needed for solubility)
-
-
Administration:
-
Dosage: Prepare solutions of this compound to administer doses of 1-4 mg/kg body weight.[1][2]
-
Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in this model.
-
Frequency and Duration: Begin daily i.p. injections of this compound or vehicle control on Day 0 (day of primary immunization) and continue for a predefined period, typically until the end of the study (e.g., Day 42-56).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a CIA mouse model.
Potential Signaling Pathway
While the precise signaling pathway inhibited by this compound in arthritis is not fully elucidated, many anti-inflammatory compounds target the NF-κB pathway, which is central to the inflammatory response in rheumatoid arthritis.
Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
In Vitro Assay for Testing Epoxyquinomicin D Anti-inflammatory Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyquinomicin D is a member of the epoxyquinomicin family of natural products, which are known for their diverse biological activities. A derivative of the related compound, Epoxyquinomicin C, called dehydroxymethylepoxyquinomicin (DHMEQ), has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Inhibition of this pathway is a key strategy in the development of novel anti-inflammatory therapeutics.[5][6] This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound by investigating its effects on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.
Principle of the Assays
The protocols outlined below utilize the murine macrophage cell line RAW 264.7 or the human monocyte cell line THP-1, which are well-established models for studying inflammation in vitro.[4][7][8] Inflammation is induced by treatment with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which potently activates immune cells like macrophages.[9][10][11] The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit the production of key inflammatory markers:
-
Nitric Oxide (NO): A signaling molecule produced by iNOS during inflammation. Its overproduction is a hallmark of inflammatory conditions.
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central mediators of the inflammatory cascade.[12][13]
-
Key Inflammatory Proteins: The expression levels of proteins involved in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, iNOS, COX-2) are analyzed to elucidate the mechanism of action.[14][15][16]
Data Presentation
The quantitative data obtained from the following assays can be summarized for clear comparison. The table below presents hypothetical data illustrating the potential dose-dependent anti-inflammatory effects of this compound.
| Treatment Group | Viability (%) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65 Expression |
| Control | 100 ± 4.5 | 1.2 ± 0.3 | 55 ± 8.2 | 32 ± 5.1 | 15 ± 2.8 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 98 ± 5.1 | 45.8 ± 3.9 | 2540 ± 150 | 3150 ± 210 | 850 ± 75 | 12.5 | 10.2 | 8.9 |
| This compound (1 µM) + LPS | 97 ± 4.8 | 35.2 ± 3.1 | 1980 ± 130 | 2450 ± 180 | 680 ± 60 | 9.8 | 8.1 | 7.2 |
| This compound (5 µM) + LPS | 96 ± 5.3 | 21.5 ± 2.5 | 1150 ± 98 | 1570 ± 130 | 420 ± 45 | 5.1 | 4.5 | 3.8 |
| This compound (10 µM) + LPS | 95 ± 4.9 | 8.9 ± 1.2 | 480 ± 55 | 620 ± 75 | 150 ± 25 | 2.3 | 2.1 | 1.9 |
| Dexamethasone (10 µM) + LPS | 99 ± 4.2 | 5.1 ± 0.8 | 250 ± 30 | 310 ± 45 | 85 ± 15 | 1.5 | 1.8 | 1.2 |
Data are represented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
This initial protocol describes the maintenance of macrophage cell lines and the experimental setup for treatment with this compound and LPS.
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium, respectively
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dexamethasone (positive control)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates (6-well, 96-well)
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[9] For THP-1 monocytes, differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Cell Seeding: Seed the macrophage cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for cytokine and protein analysis) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[8]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or the positive control (e.g., 10 µM Dexamethasone) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[7][8]
-
Include a vehicle control group (cells treated with DMSO, the solvent for this compound) and an LPS-only group.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate containing the treated cells.[8]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[17][18]
-
Sodium nitrite (for standard curve)
-
96-well plate reader
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.
-
In a new 96-well plate, add 100 µL of Griess Reagent to each 100 µL of supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[17][19]
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17][20]
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatants.
Materials:
-
ELISA kits for mouse or human TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)[10][21][22]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.[10][21][23]
-
Briefly, coat a 96-well plate with the capture antibody overnight.[24]
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.[24]
-
Wash the plate and add streptavidin-HRP.[24]
-
Wash the plate and add the TMB substrate solution to develop color.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.[21][24]
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins involved in inflammatory signaling pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band densities using image analysis software and normalize to a loading control like β-actin.[14][15][16]
Visualizations
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Protocol Griess Test [protocols.io]
- 21. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. mpbio.com [mpbio.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Activity of Epoxyquinomicin D using an NF-κB Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. This makes the NF-κB pathway a prime target for therapeutic intervention. The NF-κB luciferase reporter assay is a robust and sensitive method for screening and characterizing inhibitors of this pathway.
Epoxyquinomicin D is a natural product that, along with its derivatives like dehydroxymethylepoxyquinomicin (DHMEQ), has been identified as a potential inhibitor of NF-κB activation.[1][2] These compounds are of significant interest in drug discovery for their potential anti-inflammatory and anti-cancer properties. This document provides a detailed protocol for utilizing an NF-κB luciferase reporter assay to quantify the inhibitory activity of this compound.
Principle of the Assay
The NF-κB luciferase reporter assay employs a genetically engineered cell line that contains a luciferase reporter gene under the transcriptional control of NF-κB response elements (RE). In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an activator, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3] This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus, bind to the NF-κB RE, and drive the transcription of the luciferase gene. The amount of luciferase produced is directly proportional to the NF-κB transcriptional activity and can be quantified by measuring the light emitted upon the addition of a luciferin substrate.[4][5] The inhibitory effect of a compound like this compound is determined by its ability to reduce the luciferase signal in stimulated cells.
NF-κB Signaling Pathway and Point of Inhibition
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB to enter the nucleus and activate gene transcription. Derivatives of epoxyquinomicin, such as DHMEQ, have been shown to inhibit the nuclear translocation of NF-κB.[1] It is proposed that these compounds may directly interact with NF-κB subunits, preventing their movement into the nucleus and subsequent DNA binding.
NF-κB Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory activity of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) or other suitable cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418) if required for maintaining the reporter cell line.
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
NF-κB Activator: Tumor Necrosis Factor-alpha (TNF-α), stock solution prepared in sterile PBS with 0.1% BSA.
-
Assay Plate: White, opaque, 96-well cell culture plates for luminescence assays.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System or similar).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
DMSO: Cell culture grade.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Experimental Workflow for the NF-κB Luciferase Reporter Assay.
Detailed Protocol
-
Cell Seeding:
-
Culture NF-κB reporter cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the initial incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Prepare a working solution of TNF-α in cell culture medium at a concentration that induces a submaximal response (e.g., EC80), typically around 10-20 ng/mL.
-
To each well (except for the unstimulated control wells), add 10 µL of the TNF-α working solution. To the unstimulated control wells, add 10 µL of medium.
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent to each well equal to the volume of culture medium in the well (typically 100 µL).
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Controls for the Assay
-
Unstimulated Control: Cells treated with vehicle (DMSO) but not stimulated with TNF-α. This provides the baseline level of NF-κB activity.
-
Stimulated Control: Cells treated with vehicle (DMSO) and stimulated with TNF-α. This represents the maximum NF-κB activation.
-
Positive Control Inhibitor: A known NF-κB inhibitor (e.g., Bay 11-7082 or a well-characterized DHMEQ) to validate the assay performance.
-
Cell Viability Assay: It is crucial to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to ensure that the observed inhibition of luciferase activity is not due to cytotoxicity.
Data Presentation and Analysis
The raw data from the luminometer are typically in Relative Light Units (RLU). The percentage of NF-κB inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (RLU(Stimulated + Inhibitor) - RLU(Unstimulated)) / (RLU(Stimulated) - RLU(Unstimulated))]
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NF-κB activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Table for this compound
The following table is a template for recording and presenting the results from the NF-κB luciferase reporter assay for this compound.
| This compound (µM) | Average RLU | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | |||
| 0 (Stimulated) | 0% | ||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Illustrative Data for a Known NF-κB Inhibitor
The following table provides example data for a hypothetical known NF-κB inhibitor to illustrate how the results would be presented.
| Inhibitor X (µM) | Average RLU | Standard Deviation | % Inhibition |
| 0 (Unstimulated) | 5,000 | 500 | |
| 0 (Stimulated) | 100,000 | 8,000 | 0% |
| 0.1 | 85,000 | 7,500 | 15.8% |
| 0.5 | 60,000 | 6,000 | 42.1% |
| 1 | 45,000 | 4,000 | 57.9% |
| 5 | 20,000 | 2,500 | 84.2% |
| 10 | 10,000 | 1,500 | 94.7% |
| 25 | 6,000 | 800 | 98.9% |
| 50 | 5,500 | 600 | 99.5% |
Conclusion
The NF-κB luciferase reporter assay is a powerful tool for the quantitative assessment of the inhibitory potential of compounds like this compound. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data to advance the understanding of the mechanism of action of novel NF-κB inhibitors and support their development as potential therapeutic agents. It is imperative to always include appropriate controls and to assess the cytotoxicity of the test compound to ensure the validity of the results.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epoxyquinomicin D Testing in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-established animal model that recapitulates many of the immunological and pathological hallmarks of human rheumatoid arthritis (RA).[1][2] This model is invaluable for investigating the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutic agents. This document provides a detailed protocol for inducing CIA in DBA/1J mice and outlines a methodology for testing the therapeutic efficacy of Epoxyquinomicin D, a compound that has demonstrated potent anti-arthritic effects.[3] this compound is part of a class of antibiotics that have been shown to possess anti-inflammatory properties distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][5][6] The proposed mechanism of action for this compound in the context of arthritis involves the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory cytokine production.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Induction in DBA/1J Mice
This protocol describes the induction of arthritis using bovine type II collagen with a booster immunization.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen Solution (e.g., Chondrex, Inc.)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (e.g., Chondrex, Inc.)
-
Incomplete Freund's Adjuvant (IFA) (e.g., Sigma-Aldrich)
-
0.1 M Acetic Acid
-
Sterile, ice-cold glass-on-glass homogenizer or two sterile syringes with a Luer-lock connection
-
Sterile 27-gauge needles
-
Animal restrainer
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Reconstitute the lyophilized bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL. Gently mix by rotating overnight at 4°C. Avoid vigorous shaking.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with ice-cold CFA.
-
To create a stable emulsion, use either an ice-cold glass-on-glass homogenizer or pass the mixture between two Luer-lock syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Keep the emulsion on ice until injection.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of the 2 mg/mL bovine type II collagen solution and IFA.
-
Anesthetize the mice and administer a 100 µL booster injection of the collagen-IFA emulsion intradermally at a site proximal to the initial injection site.
-
-
Monitoring of Arthritis:
-
Begin clinical assessment of arthritis on Day 21 and continue every other day until the end of the experiment (typically Day 42-56).
-
Arthritis severity is scored for each paw based on a scale of 0-4, with a maximum score of 16 per mouse.
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute to the final desired concentrations (e.g., 1 mg/kg, 2 mg/kg, and 4 mg/kg) in the vehicle. The final volume for oral administration should be approximately 100-200 µL.
-
-
Treatment Protocol (Prophylactic):
-
Randomly divide the mice into experimental groups (Vehicle control, this compound low dose, medium dose, high dose, and a positive control such as methotrexate).
-
Begin prophylactic treatment with this compound or vehicle on Day 21 (the day of the booster immunization) and continue daily until the termination of the study.
-
Administer the treatment via oral gavage.
-
Assessment of Arthritis Severity and Efficacy of this compound
a. Clinical Scoring:
-
Visually inspect each paw for signs of inflammation (redness and swelling) and assign a clinical score according to the scale in Table 1. The total score for each mouse is the sum of the scores for all four paws.
b. Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a digital caliper every other day starting from Day 21.
c. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion. A scoring system such as the one in Table 2 can be used.
d. Measurement of Serum Anti-Collagen Antibodies:
-
Collect blood samples at the time of euthanasia.
-
Use an ELISA kit to measure the serum levels of anti-type II collagen IgG antibodies.
Data Presentation
Table 1: Clinical Arthritis Scoring System
| Score | Description |
| 0 | Normal, no evidence of erythema or swelling |
| 1 | Mild, but definite redness and swelling of the ankle or wrist, or digits |
| 2 | Moderate redness and swelling of the ankle or wrist |
| 3 | Severe redness and swelling of the entire paw including digits |
| 4 | Maximally inflamed limb with involvement of multiple joints |
Maximum score per mouse is 16.
Table 2: Histopathological Scoring System
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation | Normal | Mild cellular infiltrate | Moderate infiltrate | Severe infiltrate |
| Pannus Formation | None | Minimal pannus | Moderate pannus | Severe pannus |
| Cartilage Damage | Intact | Mild loss of proteoglycan | Moderate cartilage erosion | Severe cartilage destruction |
| Bone Resorption | No erosion | Minor bone erosion | Moderate bone resorption | Severe bone resorption |
Table 3: Expected Prophylactic Efficacy of this compound on CIA
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Anti-Collagen IgG (relative units) |
| Vehicle Control | 10 - 12 | 3.5 - 4.0 | High |
| This compound (1 mg/kg) | 6 - 8 | 3.0 - 3.5 | Intermediate |
| This compound (2 mg/kg) | 3 - 5 | 2.5 - 3.0 | Low |
| This compound (4 mg/kg) | 1 - 2 | 2.0 - 2.5 | Very Low |
| Positive Control | 2 - 4 | 2.2 - 2.7 | Low |
Note: The data in Table 3 are hypothetical and represent expected outcomes based on published literature. Actual results may vary.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for CIA induction and this compound testing.
Proposed Signaling Pathway of this compound in Arthritis
Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Targeted Therapies for Rheumatoid Arthritis Based on Intracellular Signalling and Immunometabolic Changes: A Narrative Review [imrpress.com]
- 3. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic and immunopathological processes underlying collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Epoxyquinomicin D in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Epoxyquinomicin D in human plasma. The method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 column with UV detection. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound in a research setting.
Introduction
This compound is a member of the epoxyquinomicin class of natural products, which have been isolated from Amycolatopsis species.[1] These compounds possess a unique epoxyquinone core structure and have shown potential biological activities.[1][2] To facilitate preclinical and clinical development, a robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices.[3][4] This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.
Experimental
2.1. Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the biological matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, sourced from a certified vendor)
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector, autosampler, and column oven is used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax SB C-18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 346 nm (based on similar iminoquinone compounds, wavelength may need optimization)[5]
-
Run Time: 10 minutes
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: A primary stock solution of this compound (1 mg/mL) and the internal standard (1 mg/mL) are prepared in methanol.
-
Working Solutions: Serial dilutions of the this compound stock solution are made with 50:50 acetonitrile:water to prepare working standards at various concentrations.
-
Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.[5][6]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation
The bioanalytical method was validated according to established guidelines for selectivity, linearity, precision, accuracy, recovery, and stability.[3][7][8]
4.1. Selectivity The selectivity of the method was assessed by analyzing blank plasma samples from six different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.
4.2. Linearity and Range The linearity of the method was determined by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
4.3. Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations on three separate days.
4.4. Recovery The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
4.5. Stability The stability of this compound in plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[9][10]
Results and Discussion
The developed HPLC method provides a sensitive and reliable means for quantifying this compound in human plasma. The chromatographic conditions yielded symmetric peaks with good resolution for both the analyte and the internal standard. The total run time of 10 minutes allows for a high throughput of samples.
Data Summary Tables
Table 1: Calibration Curve Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low QC (15 ng/mL) | < 10% | 90 - 110% | < 12% | 88 - 112% |
| Medium QC (150 ng/mL) | < 8% | 92 - 108% | < 10% | 90 - 110% |
| High QC (1500 ng/mL) | < 7% | 93 - 107% | < 9% | 91 - 109% |
Table 3: Recovery and Stability
| Parameter | Result |
|---|---|
| Extraction Recovery | |
| Low QC | ~85% |
| Medium QC | ~88% |
| High QC | ~90% |
| Stability | |
| Freeze-Thaw (3 cycles) | Stable |
| Bench-Top (4 hours) | Stable |
| Long-Term (-80°C, 30 days) | Stable |
Conclusion
A simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies of this novel compound.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with HPLC-grade methanol.
-
Store at -20°C.
-
-
This compound Working Solutions:
-
Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into plasma to create calibration standards and QC samples.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Protocol 2: Plasma Sample Extraction
-
Thaw frozen plasma samples, calibration standards, and QC samples on ice.
-
Label 1.5 mL microcentrifuge tubes for each sample.
-
Pipette 100 µL of each plasma sample into the corresponding labeled tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen gas at a temperature of 35°C.
-
Once completely dry, reconstitute the residue in 100 µL of the HPLC mobile phase (Acetonitrile:Water 70:30, v/v with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final solution into HPLC vials with inserts for analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC method validation and its applications.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood Sample Preparation for Human Chemical Exposomics: Insights from Large-Scale Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Epoxyquinomicin D in Primary Cell Cultures from Arthritic Joints
For Researchers, Scientists, and Drug Development Professionals
Introduction and Therapeutic Rationale
Rheumatoid arthritis (RA) and osteoarthritis (OA) are debilitating joint diseases characterized by chronic inflammation, cartilage degradation, and bone erosion. A key signaling pathway implicated in the pathogenesis of these conditions is the Nuclear Factor-kappa B (NF-κB) pathway. In arthritic joints, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) activate the NF-κB cascade in synovial cells and chondrocytes. This leads to the transcription of a host of inflammatory mediators, including cytokines (e.g., IL-6, IL-8), chemokines (e.g., CCL2, CCL5), adhesion molecules, and matrix-degrading enzymes (e.g., matrix metalloproteinases or MMPs), which collectively drive joint destruction.
Epoxyquinomicin D is a natural product that has demonstrated potent anti-arthritic effects in animal models of collagen-induced arthritis.[1][2][3] Its mechanism of action is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] While direct in-vitro data for this compound in primary arthritic cell cultures is limited, extensive research on its close derivative, Dehydroxymethylepoxyquinomicin (DHMEQ), provides strong evidence for its therapeutic potential through the inhibition of the NF-κB pathway.[4][5][6] DHMEQ has been shown to suppress the production of key inflammatory molecules in fibroblast-like synoviocytes (FLS) from RA patients, suggesting that this compound likely acts through a similar mechanism.[6] These application notes provide detailed protocols for utilizing this compound in primary cell cultures from arthritic joints to investigate its therapeutic efficacy and mechanism of action.
Mechanism of Action
The primary mechanism of action for the Epoxyquinomicin class of compounds involves the direct inhibition of the NF-κB signaling pathway. The derivative DHMEQ has been shown to covalently bind to specific cysteine residues on NF-κB subunit proteins, including p65, p50, and RelB.[4][5][7] This covalent modification inhibits the DNA-binding activity of NF-κB, which in turn prevents the transcription of its target pro-inflammatory genes.[4][5] This direct targeting of NF-κB makes this compound a promising candidate for modulating the inflammatory responses in arthritic joints.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivative DHMEQ.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Compound | Dosage | Effect | Reference |
| This compound | 2 - 4 mg/kg | Potent inhibitory effects on arthritis development. | [2] |
Table 2: In Vitro Efficacy of DHMEQ on Human RA Fibroblast-Like Synoviocytes (FLS)
| Parameter | Cell Type | Stimulant | DHMEQ Concentration | Effect | Reference |
| IL-6 Secretion | Human RA FLS | TNF-α | 10 µg/mL | Suppression of secretion. | [6] |
| CCL2 Secretion | Human RA FLS | TNF-α | 10 µg/mL | Suppression of secretion. | [6] |
| CCL5 Secretion | Human RA FLS | TNF-α | 10 µg/mL | Suppression of secretion. | [6] |
| MMP-3 Secretion | Human RA FLS | TNF-α | 10 µg/mL | Suppression of secretion. | [6] |
| NF-κB Activity (p65/p50) | Human RA FLS | TNF-α | 10 µg/mL | Inhibition of activity. | [6] |
Table 3: In Vitro Cytotoxicity of DHMEQ in Various Cell Lines (for reference)
| Cell Line | IC50 (µg/mL) | Exposure Time | Reference |
| Head and Neck Squamous Cell Carcinoma | ~20 µg/mL | Not specified | [8] |
| Glioblastoma (mean of 6 cell lines) | ~26 µg/mL | 48 hours | [9] |
| Glioblastoma (mean of 6 cell lines) | ~14 µg/mL | 72 hours | [9] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on primary cells from arthritic joints.
Protocol 1: Isolation and Culture of Primary Human Fibroblast-Like Synoviocytes (FLS) from Arthritic Synovial Tissue
Materials:
-
Synovial tissue from patients with RA or OA undergoing synovectomy or joint replacement.
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Collagenase Type IV (e.g., 1 mg/mL).
-
Sterile PBS, scalpels, forceps, and petri dishes.
-
70 µm cell strainers.
-
Tissue culture flasks and plates.
Procedure:
-
Collect synovial tissue in sterile DMEM/F-12 on ice.
-
In a sterile petri dish, wash the tissue with PBS to remove excess blood.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing collagenase solution in serum-free DMEM/F-12.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of complete medium (with 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtered suspension at 500 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the medium every 2-3 days. Non-adherent cells will be removed during the first medium change.
-
Once confluent, passage the FLS using trypsin-EDTA. Cells are typically used for experiments between passages 2 and 4 to ensure a stable phenotype.
Protocol 2: Isolation and Culture of Primary Human Chondrocytes from Arthritic Cartilage
Materials:
-
Articular cartilage from patients with OA undergoing joint replacement.
-
DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pronase (e.g., 2 mg/mL).
-
Collagenase Type II (e.g., 0.5 mg/mL).
-
Sterile PBS, scalpels, and petri dishes.
-
70 µm cell strainers.
-
Tissue culture flasks and plates.
Procedure:
-
Collect cartilage shavings in sterile DMEM/F-12 on ice.
-
Wash the cartilage pieces with PBS.
-
Incubate the cartilage in Pronase solution for 1 hour at 37°C to remove non-cartilaginous tissue.
-
Wash the cartilage pieces with PBS to remove the Pronase.
-
Transfer the cartilage to a solution of Collagenase Type II in serum-free medium and incubate overnight at 37°C with gentle agitation.
-
The next day, add complete medium to inactivate the collagenase.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the suspension at 500 x g for 10 minutes.
-
Resuspend the chondrocyte pellet in complete medium and count the viable cells.
-
Plate the chondrocytes in culture flasks. For maintaining the chondrocyte phenotype, high-density monolayer or 3D culture systems (e.g., alginate beads) are recommended.
-
Change the medium every 2-3 days. Chondrocytes are typically used at passage 0 or 1 for experiments.
Protocol 3: Treatment of Primary Cultures with this compound
Procedure:
-
Seed primary FLS or chondrocytes in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A dose-response study is recommended, with concentrations guided by the effective doses of DHMEQ (e.g., 1-20 µg/mL).
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
After pre-treatment, add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) to the wells.
-
Incubate for the desired period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).
-
Collect the culture supernatants for analysis of secreted proteins (e.g., by ELISA) and lyse the cells for analysis of protein expression (Western Blot) or gene expression (RT-qPCR).
Protocol 4: Assessment of Cell Viability
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound and its derivatives represent a promising class of compounds for the treatment of arthritis due to their targeted inhibition of the NF-κB pathway. The protocols and data presented here provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in clinically relevant primary cell culture models of arthritis. Further studies are warranted to establish the specific dose-response relationships and to fully elucidate its effects on the complex inflammatory and degenerative processes in arthritic joints.
References
- 1. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effect of a small molecule inhibitor of nuclear factor-κB nuclear translocation in a murine model of arthritis and cultured human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Epoxyquinomicin D Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyquinomicin D. The focus is on addressing the challenges of its limited solubility in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a member of the epoxyquinone class of natural products.[1][2] Like many complex organic molecules, it is a weakly acidic substance and is anticipated to have low aqueous solubility, which can pose a significant challenge for in vitro assays that require the compound to be in solution to interact with biological targets.[3] Poor solubility can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the primary mechanism of action for the Epoxyquinomicin family of compounds?
The Epoxyquinomicin family of compounds, including the closely related Epoxyquinomicin C and its synthetic derivative dehydroxymethylepoxyquinomicin (DHMEQ), are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Specifically, DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, a key step in its activation.[5][6][7] NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation.
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
Given its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent for preparing a high-concentration stock solution of this compound.[8] It is a powerful organic solvent that can dissolve a wide range of nonpolar compounds.
Q4: What are the potential issues with using DMSO in cell-based assays?
While DMSO is an excellent solvent, it can exhibit cytotoxicity at higher concentrations in cell culture.[9][10][11] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.[8][11] However, some sensitive cell lines may be affected even at these concentrations.[11] It is crucial to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cell line.
Q5: Are there alternatives to DMSO for solubilizing this compound?
Yes, if DMSO proves to be problematic for your assay, several alternatives can be explored. These include:
-
Ethanol: While generally less effective than DMSO for highly insoluble compounds, it can be a suitable alternative and is often less toxic to cells.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[4][7][16][17]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
Possible Cause & Solution:
-
Exceeded Solubility Limit: The concentration of this compound in the final aqueous solution is above its solubility limit.
-
Recommendation: Decrease the final concentration of this compound. It is essential to determine the kinetic solubility of your specific batch of this compound in your experimental buffer or medium. A detailed protocol for this is provided below.
-
-
Insufficient DMSO in Stock Solution: The initial stock solution in DMSO is not concentrated enough, requiring a larger volume to be added to the aqueous medium, which can promote precipitation.
-
Recommendation: Prepare a higher concentration stock solution in DMSO (e.g., 10-50 mM), if possible, to minimize the volume added to the final solution.
-
-
Improper Dilution Technique: Rapidly adding the DMSO stock to the aqueous solution can cause localized high concentrations and immediate precipitation.
-
Recommendation: Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing.
-
Issue 2: Observed cytotoxicity in the vehicle control group (containing only the solvent).
Possible Cause & Solution:
-
High Final Concentration of Solvent: The final concentration of DMSO or another organic solvent is too high for the cell line being used.
-
Recommendation: Ensure the final DMSO concentration is at the lowest possible level, ideally ≤ 0.1%.[11] If cytotoxicity persists, consider alternative solubilization methods like using cyclodextrins or surfactants.
-
-
Solvent Purity: The solvent may be contaminated.
-
Recommendation: Use high-purity, cell culture-grade solvents.
-
Issue 3: Inconsistent or non-reproducible results in biological assays.
Possible Cause & Solution:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be precipitating over time.
-
Recommendation: Visually inspect the stock solution for any particulate matter before each use. Briefly sonicate the stock solution to aid in dissolution. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Compound Degradation: this compound may be unstable in the solvent or under certain storage conditions.
-
Recommendation: Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a method to estimate the solubility of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Experimental aqueous buffer or cell culture medium
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO.
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the wells of a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your experimental aqueous buffer or medium. This will create a range of this compound concentrations with a constant final DMSO concentration.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Absorbance: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the concentration of this compound. The concentration at which the signal begins to increase (nephelometry) or plateaus (absorbance of the supernatant) is an estimation of the kinetic solubility.
Protocol 2: Preparation of this compound Working Solutions
Using DMSO:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
For your experiment, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).[8]
-
Always include a vehicle control with the same final concentration of DMSO in your experiments.
Using Cyclodextrins:
-
Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture medium (e.g., 10-50 mM).
-
Prepare a concentrated stock of this compound in a minimal amount of DMSO.
-
Slowly add the this compound stock to the HP-β-CD solution while vortexing.
-
Allow the mixture to incubate at room temperature for at least 1 hour to allow for complex formation.
-
Sterile filter the final solution before use in cell culture.
-
Include a vehicle control with the same concentration of HP-β-CD in your experiments.
Quantitative Data Summary
| Solubilizing Agent | Typical Stock Concentration | Recommended Final Concentration in Cell Culture | Potential Issues |
| DMSO | 10-50 mM | ≤ 0.5% (v/v)[8] (ideally ≤ 0.1%[11]) | Cytotoxicity, may induce cell differentiation[9] |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Lower solubilizing power than DMSO |
| HP-β-Cyclodextrin | 10-50 mM in media | 1-5 mM | May extract cholesterol from cell membranes at high concentrations |
| Tween® 80 | 1-10% (w/v) in water | ≤ 0.01% (w/v) | Can be cytotoxic and may interfere with some assays |
| Pluronic® F-68 | 1-10% (w/v) in water | ≤ 0.1% (w/v) | Generally considered less toxic than Tween® 80 |
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action
This compound's close relatives are known to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation and cell survival. The diagram below illustrates the canonical NF-κB signaling cascade and the likely point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow for Solubility Improvement
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Decision workflow for improving this compound solubility.
Potential Crosstalk with Other Signaling Pathways
The NF-κB pathway is known to have significant crosstalk with other major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt pathways. While the primary effect of this compound is likely on NF-κB, it is plausible that inhibition of NF-κB could have downstream effects on these interconnected pathways, or that this compound may have off-target effects. Researchers should be aware of this potential for pathway crosstalk when interpreting experimental results.
Caption: Potential crosstalk between NF-κB and other key signaling pathways.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]
- 4. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bmglabtech.com [bmglabtech.com]
Technical Support Center: Epoxyquinomicin D in Collagen-Induced Arthritis (CIA)
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Epoxyquinomicin D in pre-clinical collagen-induced arthritis (CIA) models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended optimal dosage of this compound for prophylactic treatment in a mouse CIA model?
A1: Based on published studies, prophylactic treatment with this compound at doses of 2 mg/kg and 4 mg/kg has been shown to have potent inhibitory effects on the development of collagen-induced arthritis in DBA/1J mice.[1][2]
Q2: What is a suitable vehicle for administering this compound in vivo?
A2: A 0.5% solution of carboxymethylcellulose (CMC) in sterile, pyrogen-free water is a recommended vehicle for suspending this compound for in vivo administration.[2]
Q3: What is the likely mechanism of action for this compound in arthritis?
A3: While direct studies on this compound's mechanism in arthritis are limited, its structurally related analog, dehydroxymethylepoxyquinomicin (DHMEQ), is a known inhibitor of the NF-κB signaling pathway.[3][4] It is highly probable that this compound exerts its anti-arthritic effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators involved in the pathogenesis of rheumatoid arthritis.
Q4: When should prophylactic treatment with this compound commence in a CIA model?
A4: For prophylactic efficacy, treatment should begin at the time of the primary immunization with type II collagen and continue for a specified duration as determined by the study design. The referenced study implies a prophylactic regimen, suggesting administration from the start of the induction phase.
Q5: What are the expected outcomes of successful this compound treatment in a CIA model?
A5: Successful prophylactic treatment should result in a significant reduction in the incidence and severity of arthritis. This can be measured by a decrease in clinical arthritis scores (e.g., paw swelling, erythema, and joint rigidity) and histological evidence of reduced joint inflammation, cartilage destruction, and bone erosion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in arthritis severity with this compound treatment. | - Suboptimal Dosage: The dosage may be too low for the specific animal strain or severity of the CIA model. - Improper Drug Formulation: The compound may not be properly suspended in the vehicle, leading to inaccurate dosing. - Timing of Administration: For prophylactic effects, treatment must be initiated before or at the onset of disease induction. | - Perform a dose-response study to determine the optimal dose (e.g., 1, 2, 4, and 8 mg/kg). - Ensure the this compound is finely ground and thoroughly vortexed or sonicated to achieve a uniform suspension in 0.5% CMC before each administration. - Initiate treatment on the same day as the primary collagen immunization. |
| High variability in arthritis scores between animals in the treatment group. | - Inconsistent Dosing: Inaccurate administration of the suspension can lead to variable drug exposure. - Variable Disease Induction: The severity of CIA can vary between individual animals. | - Use precise administration techniques (e.g., oral gavage or intraperitoneal injection) with calibrated equipment. Ensure the suspension is well-mixed before drawing each dose. - Ensure consistent and proper emulsification of the collagen-adjuvant mixture and accurate injection technique during CIA induction. Increase the number of animals per group to improve statistical power. |
| Adverse effects or toxicity observed in treated animals (e.g., weight loss, lethargy). | - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Intolerance: While generally well-tolerated, some animals may have a reaction to the vehicle. | - Reduce the dosage and/or the frequency of administration. - Include a vehicle-only control group to assess for any effects of the CMC suspension. If vehicle intolerance is suspected, consider alternative biocompatible vehicles. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is a standard method for inducing arthritis, a prerequisite for testing the efficacy of this compound.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (29G or 30G)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) as described in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin monitoring the mice for signs of arthritis from day 21 onwards.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Prophylactic Administration of this compound
Materials:
-
This compound
-
0.5% Carboxymethylcellulose (CMC) in sterile, pyrogen-free water
-
Oral gavage needles or appropriate syringes for intraperitoneal injection
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a stock suspension of this compound in 0.5% CMC. For a 2 mg/kg dose in a 20g mouse (0.04 mg dose), a 0.4 mg/mL suspension would require a 100 µL administration volume. Adjust concentration based on the average weight of the mice and desired dosing volume.
-
Ensure the suspension is homogenous by thorough vortexing or sonication before each use.
-
-
Administration:
-
Timing: Begin administration on Day 0 (the day of primary collagen immunization) and continue daily until the end of the study (e.g., Day 42).
-
Route: While the specific route was not detailed in the primary abstract, oral gavage or intraperitoneal (IP) injection are common routes for such studies. Oral gavage is often preferred for daily dosing to minimize stress and potential injection site reactions.
-
Administer the prepared suspension at the desired dosage (e.g., 2 mg/kg or 4 mg/kg body weight).
-
Quantitative Data Summary
| Compound | Dosage | Animal Model | Treatment Regimen | Key Findings | Reference |
| This compound | 2 mg/kg | DBA/1J Mice (CIA) | Prophylactic | Potent inhibitory effect on arthritis development. | [1][2] |
| This compound | 4 mg/kg | DBA/1J Mice (CIA) | Prophylactic | Potent inhibitory effect on arthritis development. | [1][2] |
Signaling Pathway Diagram
The proposed primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. This pathway is central to the inflammatory response in rheumatoid arthritis.
Caption: Proposed mechanism of this compound in inhibiting NF-kB signaling.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Epoxyquinomicin D stability in DMSO at -20°C for long-term storage
Technical Support Center: Epoxyquinomicin D Stability
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound when dissolved in DMSO and stored at -20°C?
While there is no specific published long-term stability data for this compound in DMSO at -20°C, general studies on large compound libraries suggest that many small molecules remain stable under these conditions for extended periods, often years. However, the stability of any specific compound, including this compound, is influenced by its chemical structure. The presence of an epoxide ring and a quinone-like core in the epoxyquinomicin family suggests potential susceptibility to degradation, primarily through hydrolysis of the epoxide ring if moisture is present.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can impact the stability of small molecules in DMSO stock solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere[1][2][3]. Water can act as a nucleophile and potentially lead to the hydrolysis of sensitive functional groups like the epoxide in this compound. Studies have shown that water is a more significant cause of compound degradation than oxygen[4][5].
-
Temperature Fluctuations (Freeze-Thaw Cycles): While many compounds are stable through multiple freeze-thaw cycles[4][5], it is a best practice to aliquot stock solutions to minimize these cycles. Each cycle can increase the exposure of the solution to atmospheric moisture when the vial is opened.
-
Light Exposure: DMSO itself is sensitive to light, particularly UV rays, which can cause it to degrade[6][7]. While the direct impact on this compound is unknown, it is prudent to protect stock solutions from light.
-
Purity of DMSO: The quality of the DMSO used is critical. Impurities can react with the stored compound. Using high-purity, anhydrous DMSO is essential.
-
Storage Container: The choice of storage container is important. Glass vials with tight-fitting caps are recommended as they are inert and provide a good barrier against moisture[6][7]. If using plastic, ensure it is made of DMSO-resistant materials like high-density polyethylene (HDPE) or polypropylene (PP)[6].
Q3: How should I prepare and store my this compound stock solutions in DMSO?
To maximize the stability of your this compound stock solution, follow these steps:
-
Use High-Purity Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Work in a Dry Environment: When preparing the stock solution, work in a low-humidity environment. If possible, use a glove box with a dry atmosphere.
-
Aliquot for Single Use: After dissolving the this compound to the desired concentration, immediately aliquot the solution into smaller, single-use volumes in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the bulk of your stock.
-
Proper Sealing and Labeling: Ensure all vials are tightly sealed. Label each vial clearly with the compound name, concentration, date of preparation, and aliquot number.
-
Storage Conditions: Store the aliquots at -20°C, protected from light.
Troubleshooting Guide
Issue: I am seeing a decrease in the activity of my this compound in my experiments over time.
This could indicate degradation of the compound in your DMSO stock. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Water Contamination | - Use a fresh, unopened bottle of anhydrous DMSO to prepare a new stock solution.- Ensure your storage vials have tight-fitting seals to prevent moisture ingress.- Consider storing your aliquots in a desiccator within the -20°C freezer. |
| Frequent Freeze-Thaw Cycles | - Prepare a new stock solution and create smaller, single-use aliquots to avoid repeated thawing of the main stock. |
| Light Exposure | - Store your aliquots in amber vials or in a light-proof box within the freezer. |
| Improper Storage Container | - Ensure you are using glass or appropriate DMSO-resistant plastic vials (HDPE, PP)[6]. |
| DMSO Degradation | - Although less likely at -20°C, if the DMSO was not high-purity or was stored improperly before use, it could contain acidic impurities that catalyze degradation. Prepare a fresh stock with a new lot of high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
To empirically determine the stability of your this compound stock, you can perform a simple stability study using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at your desired concentration.
-
Immediately after preparation, take an aliquot and dilute it to a suitable concentration for analysis.
-
Analyze the sample by HPLC or LC-MS to determine the initial purity and peak area of this compound. This will be your baseline (T=0) measurement.
-
-
Long-Term Storage:
-
Aliquot the remaining stock solution into several vials and store them at -20°C under light-protected conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), remove one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to the same concentration as the T=0 sample and analyze it using the same HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the peak area and purity of this compound at each time point to the T=0 measurement.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
-
Summary of General Compound Stability in DMSO from Literature
The following table summarizes findings from a study on the stability of a diverse set of compounds stored in DMSO.
| Storage Condition | Observation | Reference |
| Accelerated Stability (40°C) | Most compounds were stable for 15 weeks. | [4][5] |
| Influence of Water | Water was found to be more critical in causing compound loss than oxygen. | [4][5] |
| Freeze/Thaw Cycles (-15°C to 25°C) | No significant compound loss was observed after 11 freeze/thaw cycles. | [4][5] |
| Container Material (Glass vs. Polypropylene) | No significant difference in compound recovery was found after 5 months at room temperature. | [4][5] |
Visual Guides
Caption: Recommended workflow for preparing and storing this compound in DMSO.
Caption: Troubleshooting logic for decreased activity of this compound.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
identifying potential degradation products of Epoxyquinomicin D in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Epoxyquinomicin D in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of this compound stability.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of this compound Solution
-
Question: I am observing new, unexpected peaks in my HPLC/LC-MS chromatogram after storing my this compound solution. What could these be, and how can I identify them?
-
Answer: Unexpected peaks likely represent degradation products of this compound. To identify these, a systematic forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate the formation of potential degradation products. These studies are crucial for understanding the compound's stability and for the development of stability-indicating analytical methods.[1][2]
Recommended Experimental Workflow:
// Invisible edges for layout edge [style=invis]; prep -> analysis; }
Workflow for Forced Degradation Study
Issue 2: Loss of Biological Activity of this compound in an Aqueous Buffer
-
Question: My this compound solution is losing its biological activity over time. What could be the cause?
-
Answer: Loss of biological activity is often linked to chemical degradation. The epoxy and quinone moieties in this compound are susceptible to hydrolysis and reduction, respectively, which can alter the molecule's three-dimensional structure and its ability to interact with its biological target. The rate of degradation is often dependent on the pH and temperature of the solution.[3][4][5]
Potential Degradation Pathways:
Potential Degradation Pathways
Frequently Asked Questions (FAQs)
-
Question: What are the most likely degradation products of this compound in solution?
-
Answer: While specific degradation products for this compound have not been extensively reported in the literature, based on its chemical structure, several degradation pathways can be hypothesized:
-
Hydrolysis of the epoxide: The epoxide ring is susceptible to acid- or base-catalyzed hydrolysis, which would result in a diol.
-
Reduction of the quinone: The quinone moiety can be reduced to a hydroquinone. Epoxyquinomicins C and D are themselves reduced derivatives of epoxyquinomicins A and B.[6][7]
-
Amide bond hydrolysis: Under strong acidic or basic conditions, the amide bond could be cleaved.
-
-
Question: What are the recommended storage conditions for this compound solutions to minimize degradation?
-
Answer: To minimize degradation, it is advisable to prepare solutions fresh. If storage is necessary, it is recommended to store aliquots at -70°C.[8] For short-term storage, solutions should be kept at 4°C.[8] It is also advisable to protect the solutions from light. The stability of antibiotic solutions can vary significantly based on the solvent, pH, and temperature.[4][8]
-
Question: Which analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
-
Answer: A combination of chromatographic and spectroscopic methods is ideal.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent compound and its degradation products.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in their structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the precise chemical structure of isolated degradation products.[9]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a solution of this compound (100 µg/mL in a neutral buffer, e.g., PBS pH 7.4) in a water bath at 70°C.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a neutral buffer) to UV light.
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound (% Remaining) | Degradation Product 1 (Peak Area) | Degradation Product 2 (Peak Area) |
| 0.1 M HCl | 0 | 100 | 0 | 0 |
| 24 | 85.2 | 120,450 | 5,670 | |
| 0.1 M NaOH | 0 | 100 | 0 | 0 |
| 24 | 45.7 | 450,800 | 25,300 | |
| 3% H₂O₂ | 0 | 100 | 0 | 0 |
| 24 | 92.1 | 50,100 | Not Detected | |
| 70°C | 0 | 100 | 0 | 0 |
| 24 | 78.9 | 180,230 | 10,150 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Vehicle Effects in Epoxyquinomicin D In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epoxyquinomicin D in in vivo experiments. The information is designed to address specific issues related to vehicle selection, preparation, and potential confounding effects during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published studies investigating the anti-arthritic effects of this compound in mouse models, the recommended vehicle is an aqueous suspension of methylcellulose (MC) or carboxymethyl cellulose (CMC) . A common concentration used is 0.5% w/v.[1]
Q2: Why is methylcellulose or carboxymethyl cellulose a suitable vehicle?
A2: Methylcellulose and its derivatives are widely used as suspending agents in preclinical oral formulations for several reasons:
-
They are effective at keeping poorly water-soluble compounds like this compound uniformly suspended, ensuring consistent dosing.
-
They are generally considered biocompatible and non-toxic at standard concentrations.[2][3][4]
-
They are easy to prepare and handle for oral gavage administration.
Q3: What are the potential side effects or confounding effects of using methylcellulose/carboxymethyl cellulose as a vehicle?
A3: While generally well-tolerated, CMC/MC can have biological effects that may confound experimental results, particularly in studies related to inflammation and metabolism. Researchers should be aware of the following potential effects:
-
Alterations in Gut Microbiota: CMC has been shown to alter the composition of the gut microbiome in mice.[5][6]
-
Induction of Low-Grade Inflammation: Some studies have reported that CMC can induce low-grade intestinal inflammation.[6][7]
-
Exacerbation of Inflammatory Conditions: In susceptible animal models, CMC has been observed to worsen conditions such as colitis and pancreatitis.[5][7]
It is crucial to include a vehicle-only control group in your experimental design to account for any potential effects of the vehicle itself.
Q4: What is the known mechanism of action for this compound?
A4: The precise molecular target and signaling pathway for this compound have not been fully elucidated. However, studies have shown that its anti-arthritic mode of action is different from that of nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or High Variability in Experimental Results
-
Possible Cause: Non-uniform suspension of this compound in the vehicle.
-
Troubleshooting Steps:
-
Ensure Proper Vehicle Preparation: Follow a standardized protocol for preparing the methylcellulose/carboxymethyl cellulose solution to ensure it is fully hydrated and free of clumps. (See Experimental Protocols section).
-
Consistent Agitation: Vigorously vortex or stir the this compound suspension immediately before each animal is dosed to ensure a homogenous mixture.
-
Particle Size: If possible, assess the particle size of your this compound compound. Smaller, more uniform particle sizes will suspend more easily.
-
Issue 2: Unexpected Inflammatory Response in the Control Group
-
Possible Cause: The vehicle (CMC/MC) may be inducing a low-grade inflammatory response.
-
Troubleshooting Steps:
-
Review Literature: Check recent literature for reports on the specific batch or supplier of CMC/MC you are using, as effects can sometimes vary.
-
Lower Concentration: Consider reducing the concentration of CMC/MC in your vehicle preparation (e.g., from 1% to 0.5%).
-
Alternative Vehicle: If the issue persists and is significantly impacting your study, you may need to explore alternative vehicles. However, this would require extensive validation.
-
Baseline Measurements: Ensure you have robust baseline measurements of inflammatory markers before the start of the treatment period to accurately assess the change caused by the treatment versus the vehicle.
-
Issue 3: Difficulty with Oral Gavage Administration
-
Possible Cause: The viscosity of the vehicle formulation is too high.
-
Troubleshooting Steps:
-
Check Viscosity: The viscosity of the methylcellulose solution is a critical parameter. For oral gavage in mice, a lower viscosity preparation is generally preferred.[9][10]
-
Adjust Concentration: If the solution is too thick, prepare a new batch with a lower concentration of CMC/MC.
-
Proper Gavage Technique: Ensure that personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals.[1]
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Vehicle | Key Findings (Arthritic Score) |
| Control | - | Oral Gavage | 0.5% Methylcellulose | Progressive increase in arthritic score over the study period. |
| This compound | 2 | Oral Gavage | 0.5% Methylcellulose | Significant reduction in the progression of the arthritic score compared to the control group.[11] |
| This compound | 4 | Oral Gavage | 0.5% Methylcellulose | Potent inhibitory effect on the development of arthritis, with a more pronounced reduction in arthritic score than the 2 mg/kg dose.[11] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol is a recommended procedure based on common laboratory practices.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)[10]
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beaker and graduated cylinder
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Place the heated water on a magnetic stirrer and slowly add the methylcellulose powder while stirring to create a uniform dispersion.
-
Once the powder is fully dispersed (it will not dissolve at this stage), remove the beaker from the heat and add the remaining two-thirds of the water as cold or ice-cold water.
-
Continue stirring in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Store the prepared vehicle at 4°C.
Protocol 2: Preparation and Administration of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Vortex mixer
-
Oral gavage needles (20-22 gauge for mice)[1]
-
Appropriately sized syringes
Procedure:
-
Calculate the required amount of this compound and vehicle for the number of animals and desired dose.
-
Weigh the this compound powder and add it to the appropriate volume of the 0.5% methylcellulose vehicle.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure a uniform suspension.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Immediately before dosing each animal, vortex the suspension again to ensure homogeneity.
-
Administer the suspension to the mice via oral gavage at the desired volume (typically 5-10 mL/kg).
Mandatory Visualizations
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 4. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary emulsifier carboxymethylcellulose-induced gut dysbiosis and SCFA reduction aggravate acute pancreatitis through classical monocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of Epoxyquinomicin D in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Epoxyquinomicin D in cell culture experiments.
Disclaimer on Data Availability
Publicly available data on the specific off-target effects and comprehensive cytotoxicity of this compound is limited. The information provided herein is based on available research on the Epoxyquinomicin family of compounds and general principles of small molecule pharmacology. The primary reported on-target pathway for related compounds is the inhibition of NF-κB activation. Researchers are strongly encouraged to perform their own dose-response and off-target validation experiments for their specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target activity of the Epoxyquinomicin family?
A1: While the direct molecular target of this compound has not been definitively identified in the literature, a synthetic derivative of the related Epoxyquinomicin C, dehydroxymethyl-epoxyquinomicin (DHM2EQ), has been shown to inhibit the activation of the NF-κB signaling pathway.[1][2][3][4] This suggests that the primary therapeutic effect of this class of compounds may be mediated through the modulation of NF-κB.
Q2: What is known about the cytotoxicity of this compound?
A2: Early studies on the Epoxyquinomicin family reported that Epoxyquinomicin C and D exhibit "almost no cytotoxicity".[5][6] However, quantitative data such as IC50 values across a broad range of cell lines are not widely available. It is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell line of interest to establish a suitable experimental concentration range.
Q3: Why am I observing unexpected phenotypes or cellular stress in my experiments?
A3: Unexpected cellular responses may be due to off-target effects, especially at higher concentrations. All small molecules have the potential to interact with multiple proteins other than their intended target. These off-target interactions can lead to confounding results, cellular stress, and cytotoxicity. It is also possible that the observed phenotype is a downstream consequence of NF-κB inhibition in your specific cell model.
Q4: How can I begin to identify potential off-target effects of this compound?
A4: A systematic approach to identifying off-target effects is recommended. This can include a combination of computational and experimental methods. Computational tools can predict potential off-target interactions based on the chemical structure of this compound.[7] Experimental approaches such as proteomic profiling and kinase screening can provide direct evidence of off-target binding.[8][9][10][11][][13][14][15][16][17]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a structured approach to identifying and mitigating off-target effects when using this compound.
Issue 1: Determining the Optimal Working Concentration
Problem: You are unsure of the appropriate concentration of this compound to use, leading to either a lack of efficacy or signs of cytotoxicity.
Solution:
-
Perform a Dose-Response Curve: Culture your cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a defined period (e.g., 24, 48, 72 hours).
-
Assess Cell Viability: Use a standard cytotoxicity assay, such as the MTT or Real-Time Cell Analysis (RTCA) assay, to measure cell viability at each concentration.[18][19]
-
Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.
-
Establish a Working Range: For your experiments, use a concentration that is significantly below the IC50 value to minimize cytotoxicity-related artifacts. It is advisable to use the lowest concentration that elicits the desired on-target effect (e.g., inhibition of NF-κB).
Data Presentation: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., Jurkat | MTT | 48 | [User-determined value] | Human T-cell leukemia |
| e.g., A549 | MTT | 48 | [User-determined value] | Human lung carcinoma |
| e.g., MCF7 | MTT | 48 | [User-determined value] | Human breast adenocarcinoma |
| e.g., HEK293 | RTCA | 24, 48, 72 | [User-determined value] | Human embryonic kidney |
Issue 2: Confirming On-Target Engagement of the NF-κB Pathway
Problem: You observe a cellular phenotype but are unsure if it is a direct result of NF-κB inhibition.
Solution:
-
NF-κB Reporter Assay: Use a cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Treatment with an NF-κB activator (e.g., TNF-α or LPS) should induce reporter expression, and this induction should be inhibited by this compound in a dose-dependent manner.
-
Western Blot Analysis: Monitor the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. Inhibition of the NF-κB pathway should lead to a stabilization of IκBα. Also, assess the nuclear translocation of the p65 subunit of NF-κB. Effective inhibition will result in less p65 in the nucleus.
-
Gene Expression Analysis: Use qPCR or a similar method to measure the mRNA levels of known NF-κB target genes (e.g., IL-6, TNF-α). A true on-target effect should lead to a decrease in the expression of these genes.
Issue 3: Identifying Unknown Off-Target Proteins
Problem: You suspect off-target effects are contributing to your experimental results, but you do not know which proteins are being affected.
Solution:
-
Chemical Proteomics: This approach uses a modified version of this compound as a "bait" to pull down interacting proteins from a cell lysate. These interacting proteins can then be identified by mass spectrometry.[8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. When a small molecule like this compound binds to a protein, it often increases the protein's stability at higher temperatures. This change can be detected by western blot or mass spectrometry.[20][21][22][23][24]
-
Broad-Spectrum Kinase Profiling: Since many small molecules inadvertently inhibit kinases, submitting this compound to a commercial kinase profiling service can identify any off-target kinase interactions.[9][11][][13][14]
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection/Plating: Plate cells stably or transiently expressing an NF-κB luciferase reporter construct in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for a further 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the luminescence in this compound-treated wells to the stimulated control to determine the extent of inhibition.
Visualizations
Signaling Pathway
Caption: Putative mechanism of this compound on the NF-κB pathway.
Experimental Workflow
Caption: A general workflow for identifying off-target effects.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel NF-κB inhibitor, dehydroxymethylepoxyquinomicin, ameliorates inflammatory colonic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB inhibitor dehydroxymethylepoxyquinomicin suppresses osteoclastogenesis and expression of NFATc1 in mouse arthritis without affecting expression of RANKL, osteoprotegerin or macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. scispace.com [scispace.com]
- 24. CETSA [cetsa.org]
Technical Support Center: Assessing Epoxyquinomicin D Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the bioavailability of Epoxyquinomicin D in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its bioavailability important?
This compound is a member of the epoxyquinomicin class of antibiotics.[1][2] While its direct bioactivity is not as pronounced as other members of its class, understanding its bioavailability is crucial for any potential therapeutic development.[1] Bioavailability (F) refers to the fraction of an administered drug that reaches the systemic circulation.[3] Assessing this parameter is a critical step in preclinical development to determine the optimal dosage and route of administration, and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?
For initial in vivo pharmacokinetic and bioavailability studies, mice and rats are the most commonly used rodent models.[4] Their small size, cost-effectiveness, and the availability of established experimental protocols make them suitable for early-stage drug development.[5] The choice between mice and rats may depend on specific experimental needs, such as required blood sample volumes, as rats are larger and can provide more substantial samples.[5]
Q3: What are the key pharmacokinetic parameters to determine when assessing the bioavailability of this compound?
When assessing bioavailability, the primary pharmacokinetic parameters of interest include:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.[3]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Bioavailability (F%): The fraction of the drug that is absorbed systemically, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Q4: How is the absolute oral bioavailability of this compound calculated?
Absolute oral bioavailability is determined by comparing the AUC following oral administration to the AUC following intravenous (IV) administration of the same dose. The formula is as follows:
F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
An IV administration is used as a reference because it ensures 100% of the drug enters the systemic circulation.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Question: We are observing significant differences in the plasma concentrations of this compound among the mice in our study. What could be the cause and how can we mitigate this?
-
Answer: High inter-animal variability is a common issue in preclinical pharmacokinetic studies.[6] Potential causes include:
-
Inconsistent Dosing Technique: Ensure that oral gavage is performed consistently by well-trained personnel to deliver the intended dose accurately.
-
Formulation Issues: If this compound has low solubility, it may precipitate in the dosing vehicle. Ensure the formulation is a homogenous and stable suspension or solution.
-
Physiological Differences: Variations in gastric emptying time and gastrointestinal motility among animals can affect the rate and extent of drug absorption.[7] Using a larger number of animals per time point can help to obtain a more reliable average pharmacokinetic profile.[8]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.[7]
-
Issue 2: The calculated oral bioavailability of this compound is very low.
-
Question: Our results indicate that this compound has poor oral bioavailability. What are the potential reasons and what steps can be taken to improve it?
-
Answer: Low oral bioavailability is often due to poor solubility or extensive first-pass metabolism.[9]
-
Poor Aqueous Solubility: this compound, like many natural products, may have low water solubility, limiting its dissolution in the gastrointestinal fluids and subsequent absorption.[9]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it may be extensively metabolized, reducing the amount of active drug that reaches the bloodstream.[7]
-
Strategies for Improvement:
-
Formulation Enhancement: Techniques such as particle size reduction (micronization or nanonization), the use of solubility-enhancing excipients, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.[10]
-
Prodrug Approach: A prodrug is an inactive derivative of the drug that is converted to the active form in the body. This approach can be used to improve solubility and bypass first-pass metabolism.[10]
-
-
Issue 3: Unexpected toxicity or adverse effects are observed in the animal models.
-
Question: We are observing unexpected adverse effects in our animal models at the intended doses of this compound. How should we proceed?
-
Answer: Unexpected toxicity can arise from the compound itself or the formulation.
-
Dose-Ranging Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). This will help in selecting appropriate doses for the definitive pharmacokinetic study.
-
Vehicle Toxicity: The vehicle used to formulate this compound may be causing the adverse effects. Run a control group that receives only the vehicle to assess its tolerability.
-
Metabolite Toxicity: Toxic metabolites may be formed during drug metabolism. Further investigation into the metabolic profile of this compound may be necessary.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration.
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 2500 | 875 |
| t1/2 (h) | 2.5 | 3.0 |
| F (%) | - | 3.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no public pharmacokinetic data for this compound is available.
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Mice
1. Objective: To determine the absolute oral bioavailability of this compound in a mouse model.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (e.g., LC-MS/MS)
3. Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-4 animals per time point)
-
Group 2: Oral (PO) administration (n=3-4 animals per time point)
-
-
Dosing:
-
IV dose: 1 mg/kg
-
PO dose: 10 mg/kg
-
-
Acclimation: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Procedure:
-
Formulation Preparation: Prepare a solution or homogenous suspension of this compound in the chosen vehicle at the required concentrations for IV and PO administration.
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or via cardiac puncture at terminal time points.
-
IV group time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[11]
6. Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula provided in the FAQs.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound in mice.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of isolated Epoxyquinomicin D
Welcome to the technical support center for Epoxyquinomicin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the batch-to-batch variability of this natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a member of the epoxyquinomicin class of antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1] While it has weak antimicrobial activity, it has demonstrated potent anti-arthritic effects in animal models of collagen-induced arthritis.[2][3][4] Its mode of action appears to be different from that of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3][4]
Q2: What causes batch-to-batch variability in isolated this compound?
Batch-to-batch variability of natural products like this compound, which are produced through microbial fermentation, can stem from several factors:
-
Fermentation Conditions: Minor variations in media composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration can significantly impact the metabolic pathways of the producing microorganism, leading to differences in yield and impurity profiles.[5][6]
-
Genetic Instability of the Producing Strain: Over time and through successive culturing, the microbial strain used for production can undergo genetic changes, affecting its ability to consistently produce the target compound.
-
Extraction and Purification Processes: Inconsistencies in the extraction solvents, chromatography media, and elution gradients used during the isolation process can lead to variations in the purity and composition of the final product.
-
Raw Material Variability: The quality of the raw materials used in the fermentation media can fluctuate, impacting microbial growth and secondary metabolite production.
Q3: How can I assess the consistency of my this compound batches?
A multi-pronged approach is recommended, employing various analytical techniques to confirm identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying the concentration. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for accurately determining purity without the need for a specific reference standard for every impurity. Mass Spectrometry (MS) should be used to confirm the molecular weight.
Q4: What is a plausible mechanism of action for the anti-arthritic effects of this compound?
While the exact mechanism is still under investigation, evidence suggests that related compounds, such as dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of Epoxyquinomicin C, act as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7][8] The NF-κB pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[9][10] It is plausible that this compound shares this mechanism of action.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Lower than expected bioactivity in an in vitro or in vivo assay. | 1. Incorrect concentration of this compound due to inaccurate quantification. 2. Presence of impurities that interfere with the assay. 3. Degradation of the compound. | 1. Re-quantify the batch using a validated HPLC or qNMR method (see Experimental Protocols). 2. Assess the purity of the batch using HPLC and MS. If significant impurities are detected, re-purification may be necessary. 3. Check for proper storage conditions (cool, dry, and protected from light). Assess for degradation products using HPLC-MS. |
| Inconsistent results between different batches of this compound. | 1. Significant variation in the purity of the batches. 2. Presence of different impurity profiles between batches. 3. Variation in the concentration of the active compound. | 1. Perform a side-by-side analysis of the different batches using HPLC and qNMR to compare purity and concentration. 2. Use HPLC-MS to characterize the impurity profiles of each batch. 3. Normalize the concentration of this compound used in your experiments based on the purity of each batch. |
| Poor solubility of the isolated compound. | 1. The compound may have precipitated out of solution. 2. The presence of insoluble impurities. | 1. Attempt to redissolve the compound using gentle heating or sonication. Consider using a different solvent system. 2. Centrifuge the sample and analyze the supernatant for the presence of this compound. If the compound is in the supernatant, the issue is likely insoluble impurities. |
Data Presentation: Hypothetical Batch-to-Batch Variability
The following table presents hypothetical but realistic data for three different batches of isolated this compound, illustrating typical batch-to-batch variability observed in microbial secondary metabolite production.[11][12]
| Parameter | Batch A | Batch B | Batch C |
| Fermentation Yield (mg/L) | 15.2 | 11.8 | 18.5 |
| Purity by HPLC (%) | 96.5 | 92.1 | 98.2 |
| Purity by qNMR (%) | 95.8 | 91.5 | 97.9 |
| Major Impurity 1 (%) | 1.8 | 3.5 | 0.9 |
| Major Impurity 2 (%) | 0.7 | 2.1 | 0.5 |
| Bioactivity (IC50 in µM) | 0.5 | 0.8 | 0.45 |
Experimental Protocols
Protocol 1: Purity and Concentration Determination by HPLC
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Sample Preparation: Dissolve a known mass of this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. Purity is determined by the area percentage of the main peak.
Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol outlines a general procedure for determining the purity of this compound using an internal standard.[2][13][14][15][16]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean vial.
-
Accurately weigh approximately 2 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse program: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals being integrated.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both this compound and the internal standard.
-
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound and IS refers to the internal standard.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for managing batch-to-batch variability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretically possible yields of microbial secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Epoxyquinomicin D in cell-based assays
Welcome to the technical support center for Epoxyquinomicin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays, with a specific focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While the direct molecular target of this compound is not definitively established in the provided literature, related compounds like Epoxyquinomicin C have derivatives that are known inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] One such derivative, dehydroxymethylepoxyquinomicin (DHMEQ), was found to inhibit the nuclear translocation of NF-κB.[2] Other epoxyquinone compounds have been shown to inhibit NF-κB activation by targeting IκB kinase (IKK) and the p65 subunit of NF-κB.[3] Therefore, a primary hypothesis is that this compound also modulates this critical inflammation and cell survival pathway.
Q2: Why is optimizing the incubation time for this compound critical?
Optimizing the incubation time is crucial for several reasons:
-
Achieving Target Engagement: Sufficient time is needed for the compound to enter the cells and bind to its molecular target to exert its inhibitory effect.
-
Observing Downstream Effects: If your assay measures a downstream event (e.g., reporter gene expression), the incubation must be long enough for the entire signaling cascade to be affected.
-
Avoiding Cytotoxicity: this compound belongs to the quinone epoxide class of compounds, which can be reactive and potentially cytotoxic at high concentrations or with prolonged exposure.[4][5] An optimal incubation time will maximize the specific inhibitory effect while minimizing off-target cytotoxicity.
-
Ensuring Reproducibility: A well-defined incubation period is essential for generating consistent and reproducible data across experiments.[6]
Q3: What is a reasonable starting range for an incubation time-course experiment?
For an NF-κB inhibition assay using a luciferase reporter, a broad time range is recommended for initial experiments. Based on general protocols, pre-incubation with an inhibitor can range from a few hours to overnight.[7][8] A good starting point would be to test several time points between 2 and 24 hours . For example, you could select 2, 4, 8, 12, and 24 hours. A shorter pre-incubation of 6 hours is often recommended for NF-κB inhibition assays to avoid significant cytotoxicity.[7]
Q4: Does the stability of this compound in cell culture medium affect the experiment?
Yes, the stability of any compound in the assay medium is a critical factor.[9] Natural products can sometimes be unstable in the physiological conditions of cell culture (37°C, aqueous buffer, presence of serum proteins).[10][11] If this compound degrades over time, longer incubation periods may lead to a decrease in the effective concentration, resulting in an underestimation of its potency. It is advisable to assess compound stability if you encounter inconsistent results at later time points.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Inhibition Observed at Any Time Point | 1. Compound Concentration Too Low: The concentration of this compound may be insufficient to inhibit the target. 2. Compound Insolubility: The compound may have precipitated out of the cell culture medium.[12] 3. Cell Line Insensitivity: The chosen cell line may not have an active NF-κB pathway or may be resistant to the compound's effects. | 1. Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM) at a fixed, intermediate incubation time (e.g., 8 hours). 2. Check Solubility: Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the medium is low (<0.5%). Visually inspect the medium for any precipitation after adding the compound.[12] 3. Use a Positive Control: Confirm that the NF-κB pathway in your cell line can be activated (e.g., with TNF-α) and inhibited by a known NF-κB inhibitor (e.g., Bay 11-7082). |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[12] 2. Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound and affect cell health.[12] 3. Inconsistent Incubation Timing: Variation in the time cells are exposed to the compound. | 1. Improve Seeding Technique: Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for better consistency. 2. Mitigate Edge Effects: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier. 3. Standardize Workflow: Use a multichannel pipette for simultaneous addition of the compound to multiple wells. Ensure all plates are placed in and removed from the incubator at the same time. |
| Inhibition Decreases at Later Time Points | 1. Compound Degradation: this compound may not be stable in the culture medium for extended periods.[10] 2. Cellular Metabolism: Cells may metabolize and inactivate the compound over time. | 1. Assess Compound Stability: Use analytical methods like HPLC to determine the concentration of this compound in the medium over a 24-hour period. 2. Consider Shorter Incubation: If degradation is confirmed, select an earlier time point where inhibition is maximal and stable. You may also consider replenishing the medium with fresh compound for very long-term experiments. |
| Significant Cell Death Observed | 1. Compound-Induced Cytotoxicity: As a quinone epoxide, this compound may induce cytotoxicity, especially at higher concentrations and longer incubation times.[4][13] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Run a Cytotoxicity Assay: Perform a parallel assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) to determine the concentration range and incubation times at which this compound is toxic to your cells.[14] 2. Select a Non-Toxic Time/Concentration: Choose an incubation time and concentration that effectively inhibits the target without causing significant cell death. The goal is to inhibit the pathway, not to kill the cells. 3. Limit Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is below 0.5% and include a vehicle-only control.[12] |
Data Presentation: Hypothetical Time-Course Experiment
The following table illustrates the expected results from a time-course experiment to determine the optimal incubation time for this compound (at a fixed concentration, e.g., 10 µM) in an NF-κB reporter assay.
| Pre-incubation Time (hours) | Normalized NF-κB Activity (%) (Mean ± SD) | % Inhibition | Cell Viability (%) (Mean ± SD) |
| 0 (No Inhibitor Control) | 100 ± 5.2 | 0 | 100 ± 4.1 |
| 2 | 65.4 ± 6.1 | 34.6 | 98.5 ± 3.8 |
| 4 | 42.1 ± 4.8 | 57.9 | 97.2 ± 4.5 |
| 8 | 25.8 ± 3.9 | 74.2 | 95.1 ± 5.0 |
| 12 | 24.5 ± 4.2 | 75.5 | 94.6 ± 4.7 |
| 24 | 26.1 ± 7.5 | 73.9 | 75.3 ± 8.2 |
In this hypothetical example, inhibition reaches a plateau around 8-12 hours. However, a slight decrease in cell viability is noted at 24 hours. Therefore, an incubation time of 8 to 12 hours would be considered optimal as it provides maximal inhibition with minimal impact on cell health.
Experimental Protocols & Visualizations
Protocol: Determining Optimal Incubation Time in an NF-κB Luciferase Reporter Assay
This protocol outlines a method to determine the optimal pre-incubation time for this compound in a cell-based NF-κB luciferase reporter assay.
1. Cell Culture and Seeding:
-
Culture a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NFκB-luc) in the recommended growth medium.[15]
-
Harvest cells at 70-80% confluency and prepare a single-cell suspension.
-
Seed the cells into a white, clear-bottom 96-well plate at a pre-determined optimal density.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.[7]
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) assay medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%.
-
Prepare control wells: "No Treatment," "Vehicle Control" (e.g., 0.5% DMSO), and "Positive Control Inhibitor."
3. Time-Course Incubation:
-
This protocol uses a "staggered start" approach. You will add the compound at different times but will stimulate and lyse all wells simultaneously.
-
At T = -24h: Add this compound to the "24-hour" wells.
-
At T = -12h: Add this compound to the "12-hour" wells.
-
At T = -8h: Add this compound to the "8-hour" wells.
-
Continue this process for all selected time points (e.g., 4h, 2h).
4. Stimulation of the NF-κB Pathway:
-
At T = -30min: Add a stimulating agent (e.g., TNF-α at 20 ng/mL) to all wells except the "No Treatment" (negative control) wells.
-
Incubate the plate for 30 minutes at 37°C, 5% CO₂. This allows for the activation of the NF-κB pathway.
5. Cell Lysis and Luciferase Assay:
-
At T = 0: Remove the medium from all wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1x cell lysis buffer to each well and incubate for 10-15 minutes at room temperature on a shaker to ensure complete lysis.[16]
-
Add 50-100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
6. (Optional) Parallel Cytotoxicity Assay:
-
Prepare an identical plate and treat it in the same way as described above.
-
Instead of performing the luciferase assay, assess cell viability using an appropriate method (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Hypothesized inhibition of NF-κB nuclear translocation.
References
- 1. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of a novel quinone epoxide metabolite of troglitazone with cytotoxicity to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. benchchem.com [benchchem.com]
- 13. Reference compounds for characterizing cellular injury in high-content cellular morphology assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Epoxyquinomicin D vs. Methotrexate in Collagen-Induced Arthritis (CIA) Mouse Model: A Comparative Guide
For researchers and drug development professionals navigating the landscape of potential rheumatoid arthritis (RA) therapeutics, understanding the preclinical efficacy of novel compounds compared to established treatments is paramount. This guide provides a comparative analysis of Epoxyquinomicin D and Methotrexate (MTX) in the widely used collagen-induced arthritis (CIA) mouse model, a cornerstone for evaluating anti-arthritic agents.
Quantitative Efficacy: A Head-to-Head Look
Table 1: Comparison of Efficacy in CIA Mouse Model
| Parameter | This compound | Methotrexate |
| Dosage | 2 - 4 mg/kg | 0.1 - 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Subcutaneous (s.c.), Intraperitoneal (i.p.) |
| Effect on Arthritis Score | Significant reduction in arthritic scores at 2 and 4 mg/kg doses.[1] | Dose-dependent reduction in disease activity scores.[2] Significant reductions observed at doses of 10, 20, and 50 mg/kg.[2] |
| Effect on Paw Swelling | Not explicitly quantified, but implied by reduction in arthritis score. | Significant reduction in paw volume at doses of 10, 20, and 50 mg/kg.[2] |
| Effect on Cytokine Levels | The related compound DHMEQ has been shown to regulate cytokine levels.[1] | Reduces TNF-α production by splenic T cells and macrophages.[3] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
A standard protocol for inducing CIA in DBA/1J mice is as follows:
-
Immunization (Day 0): Male DBA/1J mice (7-9 weeks old) are immunized via intradermal injection at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2][4]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.[2][4]
-
Disease Monitoring: The onset of arthritis typically occurs between days 26 and 35.[5] Clinical signs are assessed by scoring the severity of paw inflammation (arthritis score) and measuring paw thickness with calipers.[6][7] The arthritis score is often graded on a scale of 0-4 per paw, with 0 being normal and 4 indicating severe inflammation and ankylosis.[6]
Drug Administration Protocols
-
This compound: In prophylactic treatment studies, this compound was administered intraperitoneally (i.p.) at doses of 1-4 mg/kg.[1][8]
-
Methotrexate: Methotrexate has been administered through various protocols. A common approach involves subcutaneous (s.c.) injections at doses ranging from 2 to 50 mg/kg, administered weekly starting from day 14 post-primary immunization.[2] In other studies, it has been given intraperitoneally (i.p.) three times a week at doses of 0.1 to 1.0 mg/kg, starting after the onset of arthritis.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct mechanisms of action and their impact on inflammatory signaling pathways.
Methotrexate Signaling Pathway
Methotrexate's anti-inflammatory effects in rheumatoid arthritis are multifaceted. A primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), which leads to an increase in extracellular adenosine. Adenosine, acting through its receptors, suppresses the function of inflammatory cells. MTX also inhibits other enzymes involved in purine and pyrimidine synthesis. This ultimately leads to the downregulation of pro-inflammatory cytokines like TNF-α.
This compound Signaling Pathway
The precise signaling pathway of this compound in the context of arthritis is not as well-defined as that of methotrexate. Studies have shown that its mode of action differs from nonsteroidal anti-inflammatory drugs (NSAIDs).[1][8] A structurally related compound, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to inhibit the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammation and is known to be overactive in rheumatoid arthritis, controlling the expression of numerous pro-inflammatory cytokines and chemokines. It is plausible that this compound may exert its anti-arthritic effects through a similar mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in the CIA mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. inotiv.com [inotiv.com]
- 6. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DC-Based Immunotherapy Combined with Low-Dose Methotrexate Effective in the Treatment of Advanced CIA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Inflammation: Epoxyquinomicin D vs. Dexamethasone
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory agents is a continuous endeavor. This guide provides an objective comparison of the anti-inflammatory effects of Epoxyquinomicin D, a novel natural product-derived compound, and dexamethasone, a long-standing corticosteroid benchmark. We present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to facilitate an informed evaluation.
At a Glance: Key Anti-Inflammatory Properties
| Feature | This compound (and its derivative DHMEQ) | Dexamethasone |
| Primary Mechanism | Direct inhibition of NF-κB nuclear translocation and DNA binding.[1][2] | Binds to glucocorticoid receptor, leading to induction of IκBα and subsequent inhibition of NF-κB activation.[3][4][5] |
| In Vitro Potency | Demonstrates significant reduction of pro-inflammatory cytokines and adhesion molecules.[6] | Potent inhibitor of a wide range of inflammatory mediators. |
| In Vivo Efficacy | Effective in mitigating collagen-induced arthritis in mice at doses of 1-4 mg/kg.[7][8] | Effective in various inflammatory models, including collagen-induced arthritis (e.g., 1 mg/kg) and LPS-induced inflammation.[9] |
| Selectivity | Primarily targets the NF-κB pathway.[1] | Broad-spectrum anti-inflammatory and immunosuppressive effects. |
Quantitative Comparison of In Vitro Anti-Inflammatory Effects
A direct comparative study on a human retinal pigment epithelial cell line (ARPE-19) stimulated with TNF-α provides valuable insights into the relative potency of Dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of this compound, and dexamethasone.[6]
| Inflammatory Mediator | Compound | Concentration | % Inhibition |
| Interleukin-8 (IL-8) | DHMEQ | 10 µg/ml | Significantly reduced |
| Dexamethasone | 10 µg/ml | Significantly reduced | |
| MCP-1 | DHMEQ | 10 µg/ml | Significantly reduced |
| Dexamethasone | 10 µg/ml | Significantly reduced | |
| ICAM-1 Expression | DHMEQ | 10 µg/ml | Significantly reduced |
| Dexamethasone | 10 µg/ml | No significant reduction |
Note: The study by Kimura et al. (2020) demonstrated that while both compounds reduced IL-8 and MCP-1, DHMEQ also significantly reduced the percentage of ICAM-1-positive cells, an effect not observed with dexamethasone at the same concentration.[6]
In Vivo Efficacy in Animal Models
| Animal Model | Compound | Dose | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | This compound | 2-4 mg/kg | Potent inhibitory effects on the development of arthritis. | [7][8] |
| Collagen-Induced Arthritis (Rat) | Dexamethasone | 1 mg/kg | Attenuated arthritis intensity and synovial injuries. | [9] |
| LPS-Induced Endotoxin Shock (Rat) | Dexamethasone | - | Inhibited sepsis-induced hepatic NF-κB activation and suppressed circulating TNF. | [5] |
Mechanisms of Action: A Visual Guide
The primary anti-inflammatory mechanism for both this compound and dexamethasone converges on the inhibition of the NF-κB signaling pathway, albeit through different upstream actions.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model is a widely accepted preclinical representation of rheumatoid arthritis.
-
Induction: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Prophylactic treatment with this compound (1-4 mg/kg) or dexamethasone is typically initiated before the onset of clinical symptoms and administered daily via intraperitoneal injection.
-
Assessment: The severity of arthritis is evaluated by scoring the degree of paw swelling and inflammation. Histological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This acute inflammatory model is used to evaluate the systemic anti-inflammatory effects of compounds.
-
Induction: Mice are injected intraperitoneally with a single dose of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.
-
Treatment: Dexamethasone or the test compound is administered, often prior to the LPS challenge.
-
Assessment: Blood samples are collected at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA.
NF-κB Reporter Assay
This in vitro assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Stimulation: Cells are pre-treated with various concentrations of this compound, dexamethasone, or a vehicle control for a specified period. Subsequently, the cells are stimulated with an NF-κB activator, such as TNF-α or LPS.
-
Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory effects by targeting the NF-κB signaling pathway. Dexamethasone, a glucocorticoid, acts upstream by inducing the synthesis of the NF-κB inhibitor, IκBα. In contrast, this compound and its derivatives appear to act more directly on NF-κB, inhibiting its nuclear translocation and DNA binding.
The available data suggests that this compound and its derivatives are promising anti-inflammatory agents with efficacy in preclinical models of arthritis. The direct comparison in vitro indicates that at similar concentrations, a derivative of this compound can exhibit a distinct profile of inflammatory mediator inhibition compared to dexamethasone, notably affecting cellular adhesion molecule expression.
Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential and safety profiles of these two classes of anti-inflammatory compounds. The more targeted mechanism of this compound may offer a different therapeutic window and side-effect profile compared to the broad-spectrum activity of dexamethasone, a critical consideration in the development of new anti-inflammatory therapies.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dexamethasone on NF-kB activation, tumor necrosis factor formation, and glucose dyshomeostasis in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‑inflammatory effects of the NF‑κB inhibitor dehydroxymethylepoxyquinomicin on ARPE‑19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amycolatopsis-Derived Anti-Inflammatory Compounds: Epoxyquinomicin D and Beyond
For Researchers, Scientists, and Drug Development Professionals
The genus Amycolatopsis is a rich source of bioactive secondary metabolites, offering a promising pipeline for the discovery of novel therapeutic agents. Among these, a number of compounds have demonstrated significant anti-inflammatory properties, presenting potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of Epoxyquinomicin D and other anti-inflammatory compounds derived from Amycolatopsis, with a focus on their performance supported by experimental data.
Introduction to this compound
This compound, isolated from Amycolatopsis sulphurea, belongs to a class of antibiotics that have shown potent anti-arthritic effects.[1][2] Unlike conventional NSAIDs, the mechanism of action for epoxyquinomicins appears to be distinct, suggesting a novel approach to managing inflammatory conditions.[1] While direct quantitative data on the in-vitro anti-inflammatory activity of this compound is limited, studies on its close structural analogs and derivatives provide valuable insights into its potential.
Comparative Analysis of Anti-inflammatory Activity
This section compares the anti-inflammatory activity of this compound with other notable compounds from various Amycolatopsis species. The data is presented to facilitate a clear comparison of their potency in inhibiting key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Amycolatopsis Species | IC50 (µM) | Reference |
| Amycolataiwanensin C | A. taiwanensis | 17.52 | [3] |
| Amycolataiwanensin E | A. taiwanensis | 12.31 | [3] |
| Amycolataiwanensin G | A. taiwanensis | 17.81 | [3] |
| Amycolataiwanensin H | A. taiwanensis | 13.32 | [3] |
| Quercetin (Control) | - | 35.94 | [3] |
Note: Direct IC50 values for this compound for NO inhibition are not currently available in the public domain.
Qualitative Anti-inflammatory Activity:
-
This compound: Demonstrates potent in vivo anti-arthritic effects in animal models.[1] Its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), is a known inhibitor of the NF-κB signaling pathway, suggesting a likely mechanism for the anti-inflammatory action of the parent compound.[4]
-
Amycolasporin C and Dibenzoyl Compound: Isolated from Amycolatopsis hippodromi, these compounds have been shown to attenuate the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in LPS-induced RAW 264.7 cells.[5][6][7]
-
1-O-methyl chrysophanol: This compound, from Amycolatopsis thermoflava, exhibits anti-inflammatory potential.[8] It has shown significant in vitro protein denaturation properties with an IC50 of 63.50 µg/ml and in vivo inhibition of paw edema.[8]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these Amycolatopsis-derived compounds are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites with Anti-Inflammatory Activities from One Actinobacteria Amycolatopsis taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amycolasporins and Dibenzoyls from Lichen-Associated Amycolatopsis hippodromi and Their Antibacterial and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Epoxyquinomicin D: A Novel Small Molecule Suppressor of TNF-alpha Signaling
A comparative analysis of Epoxyquinomicin D and other Tumor Necrosis Factor-alpha (TNF-α) inhibitors for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the pre-clinical efficacy of this compound in suppressing TNF-α-mediated inflammation, benchmarked against established TNF-α inhibitors. While direct in vitro data on this compound's interaction with TNF-α is limited, its potent anti-inflammatory effects in animal models of rheumatoid arthritis, a TNF-α-driven disease, suggest it is a promising candidate for further investigation. Evidence from closely related compounds indicates a mechanism of action involving the inhibition of the NF-κB signaling pathway.
Comparative Efficacy in a Pre-clinical Arthritis Model
The collagen-induced arthritis (CIA) mouse model is a standard pre-clinical model for rheumatoid arthritis, where TNF-α is a key pathogenic cytokine. The following table summarizes the in vivo efficacy of this compound and other TNF-α suppressors in this model.
| Compound/Drug | Class | Dosing Regimen (in CIA model) | Key Efficacy Results |
| This compound | Small Molecule (Epoxyquinone) | 1-4 mg/kg (prophylactic) | Potent inhibitory effect on the development of collagen-induced arthritis.[1][2] |
| Etanercept | Biologic (TNF-α receptor fusion protein) | 5 mg/kg (every 3 days, therapeutic) | Delayed onset, reduced incidence, and lower arthritis scores.[3][4] |
| Infliximab | Biologic (Monoclonal Antibody) | Not specified in direct comparison | Alleviated joint inflammation and reduced paw edema.[5] |
| Adalimumab | Biologic (Monoclonal Antibody) | Not specified in direct comparison | Effective in treating rheumatoid arthritis.[6][7] |
| Tofacitinib | Small Molecule (JAK inhibitor) | 15 mg/kg or 30 mg/kg/day (therapeutic) | Decreased clinical score and hind paw edema.[8][9][10][11] |
| Methotrexate | Small Molecule (DMARD) | 1.5 mg/kg (therapeutic) | Reduced cartilage destruction.[12][13][14][15][16] |
In Vitro Potency of Alternative Small Molecule TNF-α Inhibitors
While specific IC50 values for this compound are not yet published, the following table provides context on the potency of other small molecule inhibitors that act on TNF-α signaling.
| Compound | Target | Assay | IC50 Value |
| DHM2EQ (Epoxyquinomicin C derivative) | NF-κB activation | TNF-α-induced NF-κB activation in Jurkat T cells | Not specified, but demonstrated inhibition.[17] |
| Tofacitinib | JAK | Not specified | Not specified |
| Methotrexate | Dihydrofolate reductase | Not specified | Not specified |
Mechanism of Action: Inhibition of the NF-κB Pathway
Based on studies of a derivative of the closely related Epoxyquinomicin C, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the TNF-α-induced activation of Nuclear Factor-kappa B (NF-κB).[17] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound likely interferes with a step in this pathway, preventing NF-κB activation.
Caption: Hypothesized mechanism of this compound on the TNF-α signaling pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is used to evaluate the efficacy of anti-arthritic compounds.
Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Detailed Methodology:
-
Animals: DBA/1J mice are commonly used as they are susceptible to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[3]
-
-
Treatment:
-
Prophylactic: Treatment with the test compound (e.g., this compound) can begin at the time of the primary immunization.
-
Therapeutic: Treatment can be initiated after the onset of arthritis symptoms (around day 21-25).[3]
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day and scored based on paw swelling and erythema. A common scoring system is 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of one joint or mild swelling of multiple joints, 3 = severe swelling/erythema of one joint or moderate swelling of multiple joints, 4 = maximal inflammation with joint deformity. The scores for all four paws are summed for a total score per mouse.[3][18]
-
Paw Swelling: Paw thickness can be measured with calipers.
-
-
Endpoint Analysis: At the end of the study (e.g., day 42-45), mice are euthanized. Paws and other tissues can be collected for histological analysis of inflammation, cartilage damage, and bone erosion, as well as for biomarker analysis (e.g., cytokine levels).[3]
TNF-α-Induced NF-κB Activation Assay in Jurkat T Cells
This in vitro assay is used to determine if a compound can inhibit the TNF-α signaling pathway leading to the activation of the transcription factor NF-κB.
Workflow:
Caption: Workflow for TNF-α-induced NF-κB activation assay.
Detailed Methodology:
-
Cell Culture: Jurkat T cells, a human T lymphocyte cell line, are cultured in appropriate media and conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., a derivative of Epoxyquinomicin C) for a specified period.[17]
-
Stimulation: The cells are then stimulated with a known concentration of recombinant human TNF-α to induce NF-κB activation.[17]
-
Nuclear Extract Preparation: After stimulation, cells are harvested, and nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction through centrifugation.
-
Detection of NF-κB Activation:
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.
-
Reporter Gene Assay: Cells can be transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of TNF-α-induced reporter gene expression indicates a block in the NF-κB signaling pathway.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential in a TNF-α-driven disease model. Its likely mechanism of action, through the inhibition of the NF-κB pathway, positions it as an interesting small molecule candidate for the treatment of inflammatory diseases. Further studies are warranted to directly quantify its inhibitory effect on TNF-α and to fully elucidate its molecular target within the signaling cascade. The data presented in this guide provides a framework for comparing the potential of this compound with existing TNF-α targeted therapies.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [ceji.termedia.pl]
- 5. Infliximab prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of collagen-induced arthritis by combination cyclosporin A and methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Methotrexate on Collagen-Induced Arthritis Assessed by Micro-Computed Tomography and Histopathological Examination in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
- 15. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Epoxyquinomicins in Arthritis: A Head-to-Head Comparison of Analogs A, B, C, and D
A family of novel antibiotics, the Epoxyquinomicins, have demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis. This guide provides a comparative analysis of four analogs—Epoxyquinomicin A, B, C, and D—in the context of collagen-induced arthritis, offering researchers a comprehensive overview of their relative efficacy and the experimental basis for these findings.
Comparative Efficacy in a Murine Arthritis Model
All four Epoxyquinomicin compounds (A, B, C, and D) have shown potent inhibitory effects on the development of type II collagen-induced arthritis in DBA/1J mice.[1][2] Prophylactic treatment with these compounds at doses ranging from 1 to 4 mg/kg significantly suppressed the clinical signs of arthritis.
The anti-arthritic effects appear to be distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Notably, Epoxyquinomicin C, when tested in other models, did not exhibit anti-inflammatory effects in carrageenan-induced paw edema or analgesic effects in the acetic acid-induced writhing test, suggesting a unique mechanism of action.[1][2]
Quantitative Analysis of Arthritic Scores
The following table summarizes the mean arthritic scores observed in DBA/1J mice treated with Epoxyquinomicin A, B, C, or D. Data is extracted from graphical representations in published studies.[2] A lower score indicates a reduction in arthritis severity.
| Treatment Group | Day 28 Score | Day 35 Score | Day 42 Score | Day 49 Score |
| Control | ~1.0 | ~4.5 | ~8.0 | ~9.5 |
| Epoxyquinomicin A (2 mg/kg) | ~0.5 | ~2.0 | ~3.5 | ~5.0 |
| Epoxyquinomicin A (4 mg/kg) | ~0.2 | ~1.0 | ~1.5 | ~2.0 |
| Epoxyquinomicin B (1 mg/kg) | ~0.8 | ~3.0 | ~5.0 | ~6.5 |
| Epoxyquinomicin B (2 mg/kg) | ~0.5 | ~1.5 | ~2.5 | ~3.5 |
| Epoxyquinomicin C (2 mg/kg) | ~0.5 | ~1.8 | ~3.0 | ~4.0 |
| Epoxyquinomicin C (4 mg/kg) | ~0.2 | ~0.8 | ~1.2 | ~1.8 |
| Epoxyquinomicin D (2 mg/kg) | ~0.6 | ~2.5 | ~4.0 | ~5.5 |
| This compound (4 mg/kg) | ~0.3 | ~1.2 | ~2.0 | ~2.8 |
Experimental Protocols
The following methodologies were employed in the evaluation of Epoxyquinomicins in arthritis and related inflammatory models.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This model is a widely used preclinical representation of rheumatoid arthritis.
-
Animals: Male DBA/1J mice, typically 7-8 weeks of age, are used due to their genetic susceptibility to CIA.[3][4][5]
-
Immunization:
-
Bovine type II collagen is dissolved in 0.05M acetic acid to a concentration of 2 mg/mL.
-
An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, mice are immunized via an intradermal injection at the base of the tail with 0.1 mL of the emulsion.
-
-
Booster: A booster injection, typically consisting of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered 21 days after the primary immunization to enhance the arthritic response.[4][6]
-
Treatment: Prophylactic treatment with Epoxyquinomicins (dissolved or suspended in a suitable vehicle) is initiated before the onset of clinical symptoms.
-
Arthritis Evaluation: Following the booster injection, mice are monitored daily or every other day for the onset and severity of arthritis. A clinical scoring system is used, where each paw is graded on a scale of 0-4, with a maximum possible score of 16 per mouse. The scoring is based on the degree of swelling and erythema.
Carrageenan-Induced Paw Edema
This is a model of acute inflammation used to assess the anti-inflammatory activity of compounds. Epoxyquinomicin C was shown to be inactive in this assay.
-
Animals: Male SD rats are typically used.
-
Procedure:
-
A 1% solution of carrageenan in saline is prepared.
-
The test compound (Epoxyquinomicin C) or vehicle is administered, often intraperitoneally.
-
After a set time (e.g., 30 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points after the carrageenan injection.
-
Acetic Acid-Induced Writhing Test
This model is used to screen for analgesic activity. Epoxyquinomicin C was also found to be inactive in this model.
-
Animals: Male ICR mice are commonly used.
-
Procedure:
-
The test compound (Epoxyquinomicin C) or vehicle is administered orally or intraperitoneally.
-
After a predetermined time, a 0.5% solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 5-10 minutes) following the acetic acid injection. A reduction in the number of writhes indicates an analgesic effect.
-
Visualizing Experimental and Molecular Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the collagen-induced arthritis model.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
A Comparative Analysis of the Mechanisms of Epoxyquinomicin D and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of Epoxyquinomicin D and Nonsteroidal Anti-inflammatory Drugs (NSAIDs). By presenting key experimental data, detailed methodologies, and visual representations of their distinct signaling pathways, this document aims to offer an objective comparison for researchers in pharmacology and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound & Derivatives (e.g., DHMEQ) | Nonsteroidal Anti-inflammatory Drugs (NSAIDs) |
| Primary Molecular Target | Nuclear Factor-kappa B (NF-κB) Signaling Pathway | Cyclooxygenase (COX-1 and COX-2) Enzymes |
| Primary Mechanism | Inhibition of NF-κB nuclear translocation.[1] | Inhibition of the synthesis of prostaglandins and thromboxanes.[2][3][4] |
| Downstream Effects | Decreased expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) and other NF-κB target genes.[1] | Reduced inflammation, pain, and fever.[3][4] |
| Reported IC50/Effective Concentration | DHMEQ completely inhibits activated NF-κB at 10 µg/mL.[1] | Varies by drug and COX isoform (e.g., Diclofenac COX-1 IC80 >1 µM, COX-2 IC80 <0.1 µM).[5] |
Mechanism of Action: A Tale of Two Pathways
This compound and NSAIDs represent two distinct classes of anti-inflammatory agents that achieve their therapeutic effects through fundamentally different molecular mechanisms. While both ultimately modulate inflammatory responses, their initial points of interaction within the cellular machinery are disparate.
This compound: A Potent Inhibitor of the NF-κB Signaling Cascade
This compound, and its well-studied derivative dehydroxymethylepoxyquinomicin (DHMEQ), exert their anti-inflammatory and anti-arthritic effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival.
The mechanism of DHMEQ, derived from Epoxyquinomicin C (a close structural analog of this compound), involves the inhibition of the nuclear translocation of NF-κB.[1][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. DHMEQ has been shown to prevent this nuclear translocation, thereby blocking the expression of NF-κB-dependent pro-inflammatory mediators like interleukin-6 (IL-6) and interleukin-8 (IL-8).[1] Notably, this mechanism is distinct from many other NF-κB inhibitors that target the degradation of IκB.[1]
References
- 1. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. III. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Specificity of Epoxyquinomicin D for Inflammatory Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a novel therapeutic candidate is paramount. This guide provides an objective comparison of Epoxyquinomicin D's performance against other known inhibitors of inflammatory pathways, supported by experimental data and detailed protocols to aid in the validation of its specificity.
This compound, a member of the epoxyquinone natural product family, has demonstrated potent anti-inflammatory properties, particularly in models of rheumatoid arthritis. Its therapeutic potential lies in its ability to modulate key inflammatory signaling cascades. This guide delves into the specificity of this compound, comparing it with established inhibitors of the NF-κB and MAPK pathways, two central pillars of the inflammatory response.
Comparative Analysis of Inhibitor Specificity
| Inhibitor | Primary Target | Mechanism of Action | IC50 (NF-κB Pathway) | Reported Off-Target Effects |
| DHMEQ (this compound derivative) | NF-κB (p65 subunit) | Covalently binds to a specific cysteine residue on the p65 subunit, inhibiting its DNA binding and nuclear translocation.[1][2] | ~5-10 µg/mL (in vitro inhibition of NF-κB DNA binding)[3] | Data not readily available. |
| BAY 11-7082 | IKKα/IKKβ | Irreversibly inhibits the phosphorylation of IκBα by IKKα and IKKβ.[4] | 10 µM (TNFα-induced IκBα phosphorylation)[4][5] | Inhibits ubiquitin-specific proteases (USP7, USP21), and can modulate JNK and p38 MAPK pathways.[4][6] |
| Parthenolide | IKKβ | Directly alkylates and inhibits IKKβ.[7] | ~5-10 µM (inhibition of NF-κB activation)[8] | Can induce oxidative stress, affect STAT3 and p53 signaling, and covalently modify other proteins like FAK1.[9][10] |
Note: The IC50 for DHMEQ is presented in µg/mL as reported in the cited literature for in vitro DNA binding assays. Conversion to molarity depends on the specific molecular weight of the compound used in the study. Further studies are needed to establish a precise molar IC50 for direct comparison.
Inflammatory Signaling Pathways
To understand the context of inhibitor specificity, it is crucial to visualize the key inflammatory pathways.
References
- 1. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Species Efficacy of Epoxyquinomicin D in Animal Models of Inflammatory Disease
For Immediate Release
A comprehensive analysis of preclinical data reveals the therapeutic potential of Epoxyquinomicin D in animal models of inflammatory disease, primarily in the context of rheumatoid arthritis. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies employed in these studies, and explores its likely mechanism of action through the inhibition of the NF-κB signaling pathway.
Potent Anti-Arthritic Effects in a Murine Model
This compound has demonstrated significant efficacy in a well-established animal model of rheumatoid arthritis. In a study utilizing a collagen-induced arthritis (CIA) model in DBA/1J mice, prophylactic treatment with this compound at doses of 2 mg/kg and 4 mg/kg showed a potent inhibitory effect on the development of arthritis.[1] This finding is part of a broader investigation into the anti-arthritic effects of the epoxyquinomicin class of compounds, which also includes Epoxyquinomicins A, B, and C.[1][2]
The epoxyquinomicins' mode of action appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, Epoxyquinomicin C did not exhibit anti-inflammatory effects in a carrageenan-induced paw edema model in rats, nor did it show analgesic effects in an acetic acid-induced writhing model in mice, suggesting a mechanism that does not involve the cyclooxygenase (COX) pathways targeted by NSAIDs.[1][2]
Quantitative Efficacy Data
The following table summarizes the key findings from the in vivo study of this compound in the murine collagen-induced arthritis model.
| Animal Model | Compound | Dosage | Efficacy | Reference |
| Collagen-Induced Arthritis (Mouse) | This compound | 2 mg/kg | Potent inhibition of arthritis development | [1] |
| Collagen-Induced Arthritis (Mouse) | This compound | 4 mg/kg | Potent inhibition of arthritis development | [1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While direct studies on the mechanism of this compound are limited, evidence from a closely related synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ) derived from Epoxyquinomicin C, strongly points to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes involved in the pathogenesis of rheumatoid arthritis.[4] Given the structural similarity between the epoxyquinomicins, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
The NF-κB signaling cascade is a critical driver of inflammation in rheumatoid arthritis. Upon stimulation by pro-inflammatory cytokines such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and matrix metalloproteinases, which contribute to the joint inflammation and destruction characteristic of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epoxyquinomicin D: In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of Epoxyquinomicin D, a novel antibiotic with anti-inflammatory properties. Due to the limited publicly available quantitative data for this compound, this guide leverages data from its closely related derivative, dehydroxymethylepoxyquinomicin (DHMEQ), as a proxy for its in vitro activity. The in vivo efficacy of this compound is compared with other known anti-inflammatory agents and NF-κB inhibitors in relevant preclinical models.
Executive Summary
In Vitro Potency Comparison
Direct in vitro potency metrics for this compound, such as an IC50 value for NF-κB inhibition, are not extensively documented in published literature. However, studies on its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), provide insights into its likely mechanism and potency. DHMEQ has been shown to inhibit cell growth in head and neck squamous cell carcinoma cell lines with an IC50 of approximately 20 µg/mL, an effect associated with the inhibition of NF-κB activity[1].
For a comprehensive comparison, the following table includes in vitro potency data for other known NF-κB and IKKβ inhibitors.
| Compound | Target/Assay | IC50 |
| DHMEQ (this compound derivative) | Cell Growth Inhibition (HNSCC cells) | ~20 µg/mL[1] |
| BMS-066 | IKKβ Inhibition | 9 nM |
| ML-120B | TNF-α Production Inhibition | 3.3 µM |
| Catechin | IKK-β Inhibition | 2.90 µM[2] |
| BAY 11-7082 | IκB-α Phosphorylation Inhibition | 10 µM |
In Vivo Potency Comparison
This compound has demonstrated potent anti-inflammatory effects in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis. Prophylactic treatment with this compound at doses between 1-4 mg/kg showed significant inhibitory effects on the development of arthritis[3][4].
The table below compares the in vivo potency of this compound with other compounds in the CIA mouse model.
| Compound | Animal Model | Effective Dose / ED50 |
| This compound | Mouse (Collagen-Induced Arthritis) | 1-4 mg/kg[3][4] |
| Catechin | Mouse (Collagen-Induced Arthritis) | ED50: 79.58 mg/kg[2] |
| Baicalin | Rat (Collagen-Induced Arthritis) | Effective at various doses, administered for 40 days[5] |
| Amlexanox (IKKε inhibitor) | Mouse (Collagen Antibody-Induced Arthritis) | 25 mg/kg for 2 weeks |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by this compound/DHMEQ.
Caption: Workflow for in vitro NF-κB inhibition assays.
Caption: Workflow for the in vivo collagen-induced arthritis model.
Experimental Protocols
In Vitro NF-κB Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro potency of a compound in inhibiting the NF-κB pathway, typically using a reporter gene assay.
-
Cell Culture: Human or murine cells expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to the cell culture.
-
Lysis and Reporter Assay: After a defined incubation period (e.g., 6-24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Confirmation (Optional): Inhibition of IκBα phosphorylation or degradation can be confirmed by Western blotting of cell lysates.
In Vivo Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
This protocol outlines the general procedure for inducing and evaluating the efficacy of a test compound in the CIA mouse model[6].
-
Animals: Susceptible mouse strains, such as DBA/1J, are used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Prophylactic Dosing: The test compound (e.g., this compound) is administered daily or on a specified schedule, starting from the day of primary immunization or before the onset of clinical signs.
-
Therapeutic Dosing: Treatment begins after the onset of clinical signs of arthritis.
-
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3-5 times per week) by scoring the inflammation of each paw based on a scale (e.g., 0-4), where 0 represents no inflammation and 4 represents severe inflammation with ankylosis.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: The mean arthritis score for each treatment group is calculated and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the treatment effect. The ED50 can be calculated if a range of doses producing a graded response is tested.
Conclusion
This compound demonstrates promising in vivo efficacy in a preclinical model of rheumatoid arthritis, with a potent anti-inflammatory effect observed at a low mg/kg dose range. While direct quantitative in vitro data is limited, evidence from its derivative, DHMEQ, strongly suggests that its mechanism of action involves the inhibition of the NF-κB pathway. Further studies are warranted to precisely quantify the in vitro potency of this compound and to fully elucidate its therapeutic potential in inflammatory diseases. This guide provides a framework for comparing this compound to other anti-inflammatory agents and highlights the key experimental data supporting its continued investigation.
References
- 1. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalin alleviates collagen‑induced arthritis and suppresses TLR2/MYD88/NF‑κB p65 signaling in rats and HFLS‑RAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
